molecular formula C11H11NO3 B1391840 2-(1-methyl-1H-indol-4-yloxy)acetic acid CAS No. 1093759-63-7

2-(1-methyl-1H-indol-4-yloxy)acetic acid

Cat. No.: B1391840
CAS No.: 1093759-63-7
M. Wt: 205.21 g/mol
InChI Key: BWHFSSFGKUEGNJ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-4-yloxy)acetic acid is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with a diverse range of biological targets . Researchers are particularly interested in indole-based compounds for their potential multi-target activities. Structurally, the acetic acid moiety attached via an ether linkage to the 1-methylindole core presents key functional groups that researchers can utilize for further chemical modification or to investigate structure-activity relationships (SAR). Indole derivatives have been extensively studied and reported in scientific literature to possess a wide spectrum of biological activities. These include anti-inflammatory, analgesic, and antipyretic properties, as demonstrated in related 4-substituted 1-methyl-1H-indazole compounds . Furthermore, indole compounds are investigated for their potential in treating metabolic disorders such as Type 2 diabetes and hyperglycemia by modulating targets like Peroxisome Proliferator-Activated Receptors (PPARs) . The broader class of indole derivatives also shows promise in other research areas, such as antiviral and anti-neurodegenerative applications . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with the care appropriate for all laboratory chemicals.

Properties

IUPAC Name

2-(1-methylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHFSSFGKUEGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1-Methyl-1H-indol-4-yloxy)acetic Acid: Structural Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

2-(1-methyl-1H-indol-4-yloxy)acetic acid (CAS: 1093759-63-7 ) is a functionalized indole derivative characterized by an oxyacetic acid moiety at the C4 position and a methyl group at the N1 position.[1] Unlike the naturally ubiquitous indole-3-acetic acid (auxin) derivatives, the C4-substituted isomer represents a "privileged scaffold" variation, offering unique vectors for drug design. It serves as a critical intermediate in the synthesis of CRTH2 antagonists , PPAR agonists , and bioisosteres of 4-substituted tryptamines (e.g., psilocin analogs) and beta-blockers (e.g., pindolol analogs).

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-(1-methylindol-4-yl)oxyacetic acid
CAS Number 1093759-63-7
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES CN1C=CC2=C1C=CC=C2OCC(=O)O
InChI Key (Predicted) NSQSUWPYDQJPAS-UHFFFAOYSA-N (Analog)
Physicochemical Profile

Note: Values below are synthesized from experimental data of close structural analogs (e.g., 1-methylindol-4-ol) and computational models.

Property Value / Range Significance
Appearance Off-white to pale beige solidTypical of oxidized indole derivatives.
Melting Point 145–150 °C (Predicted)High crystallinity due to carboxylic acid dimerization.
pKa (Acid) 3.8 – 4.2 Comparable to phenoxyacetic acid; forms salts readily with bases.
LogP 1.8 – 2.1 Moderate lipophilicity; suitable for oral drug candidates.
Solubility Low in water; High in DMSO, MeOH, DMFSoluble in aqueous base (pH > 8) as the carboxylate salt.

Synthetic Methodology

The synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid follows a convergent Williamson Ether Synthesis pathway. The core challenge is the regioselective preparation of the 4-hydroxyindole precursor.

Reaction Pathway Diagram

Synthesis Start 4-Benzyloxyindole (CAS 13523-93-8) Step1 N-Methylation (MeI, NaH) Start->Step1 Inter1 1-Methyl-4-benzyloxyindole Step1->Inter1 Step2 Hydrogenolysis (H2, Pd/C) Inter1->Step2 Core 1-Methyl-1H-indol-4-ol (CAS 7556-37-8) Step2->Core Step3 O-Alkylation (Ethyl Bromoacetate, K2CO3) Core->Step3 Ester Ethyl 2-(1-methylindol-4-yloxy)acetate Step3->Ester Step4 Saponification (LiOH, THF/H2O) Ester->Step4 Product 2-(1-Methyl-1H-indol-4-yloxy)acetic acid (Target) Step4->Product

Figure 1: Convergent synthesis starting from protected 4-benzyloxyindole.

Detailed Protocol
Step 1: Preparation of the Core (1-Methyl-1H-indol-4-ol)
  • Reagents: 4-(Benzyloxy)-1H-indole, Iodomethane (MeI), Sodium Hydride (NaH), DMF.

  • Procedure:

    • Dissolve 4-(benzyloxy)-1H-indole in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min to deprotonate the indole nitrogen.

    • Add MeI (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

    • Quench with water, extract with EtOAc.

    • Deprotection: Dissolve the intermediate in MeOH/EtOAc. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4–6 hours. Filter through Celite to yield 1-methyl-1H-indol-4-ol (CAS 7556-37-8).

Step 2: O-Alkylation (Ether Formation)
  • Reagents: 1-Methyl-1H-indol-4-ol, Ethyl Bromoacetate, Potassium Carbonate (K₂CO₃), Acetone (or Acetonitrile).

  • Procedure:

    • Suspend 1-methyl-1H-indol-4-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in acetone.

    • Add ethyl bromoacetate (1.1 eq) dropwise.

    • Reflux the mixture for 4–8 hours. Monitor by TLC (disappearance of phenol).

    • Filter off inorganic salts and concentrate the filtrate to obtain the ethyl ester intermediate .

Step 3: Hydrolysis to Final Acid
  • Reagents: Ethyl ester intermediate, LiOH (or NaOH), THF, Water.

  • Procedure:

    • Dissolve the crude ester in THF:Water (3:1).

    • Add LiOH·H₂O (3.0 eq). Stir at RT for 2–4 hours.

    • Acidify the reaction mixture to pH ~2 using 1M HCl.

    • The product will precipitate.[2] Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Spectroscopic Characterization (Expected Data)

Researchers should validate the structure using the following diagnostic signals:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.10 – 7.25 (m, 2H): Indole C7-H and C2-H.

    • δ 6.95 (t, 1H): Indole C6-H (pseudo-triplet).

    • δ 6.50 (d, 1H): Indole C5-H (upfield due to ether oxygen).

    • δ 6.35 (d, 1H): Indole C3-H.

    • δ 4.75 (s, 2H): Methylene protons (-OCH ₂COOH).

    • δ 3.75 (s, 3H): N-Methyl protons (>N-CH ₃).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 206.22

    • [M-H]⁻: 204.20 (Negative mode is often more sensitive for carboxylic acids).

Applications in Drug Discovery

Pharmacophore Utility

The 4-indolyloxy motif is a bioisostere for the 4-hydroxytryptamine scaffold found in serotonin (5-HT) and psilocybin. By tethering an acetic acid tail, the molecule gains affinity for receptors requiring an anionic anchor (e.g., GPCRs, PPARs).

Target Class Mechanism / Application
CRTH2 Antagonists The acetic acid tail mimics the carboxylate of PGD2. 4-position substitution offers a novel IP space distinct from the classic 3-acetic acid (Indomethacin-like) series.
Aldose Reductase Inhibitors Indole-acetic acids are known inhibitors; the N-methyl/4-oxy pattern alters selectivity profiles.
Auxin Analogs Used in agrochemical research to study plant growth regulation with altered metabolic stability compared to IAA (Indole-3-acetic acid).
Structural Relationship Map

Relationships Center 2-(1-Methyl-1H-indol-4-yloxy) acetic acid Psilocin Psilocin/Psilocybin (4-OH Tryptamines) Center->Psilocin Bioisostere (Ether vs Ethylamine) Pindolol Pindolol (Beta-blockers) Center->Pindolol Scaffold Homolog (4-Oxy Indole Core) Indomethacin Indomethacin (3-Acetic Acid NSAIDs) Center->Indomethacin Regioisomer (4-Oxy vs 3-Alkyl)

Figure 2: Structural relationship of the target molecule to known pharmaceutical classes.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidation (browning) upon prolonged exposure to air and light.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). For biological assays, dilute into aqueous buffer; ensure final DMSO concentration is <1%.

  • Safety: Irritant. Causes serious eye irritation (H319) and skin irritation (H315). Handle with gloves and safety glasses in a fume hood.

References

  • Yadav, P. P., et al. (2005).[3] "Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids as new class of antimicrobial agents." Bioorganic & Medicinal Chemistry, 13(5), 1497-1505.[4]

  • ChemicalBook. (2025). "1-Methyl-1H-indol-4-ol Product Entry (CAS 7556-37-8)."

  • BLD Pharm. (2025). "2-(1-Methyl-1h-indol-4-yloxy)acetic acid Product Entry (CAS 1093759-63-7)."[1]

  • Srinivasan, C., et al. (1985). "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions." Proceedings of the Indian Academy of Sciences, 94, 481–485.[5]

  • PubChem. (2025). "1-Methylpsilocin (Related 4-hydroxyindole derivative)."

Sources

An In-Depth Technical Guide to 2-(1-methyl-1H-indol-4-yloxy)acetic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methyl-1H-indol-4-yloxy)acetic acid, a significant indole derivative with potential applications in pharmaceutical research and development. This document details the compound's fundamental chemical properties, including its molecular formula and weight, and presents a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's potential biological activities and discusses its relevance in the context of drug discovery, supported by authoritative references from the scientific literature.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its precise molecular identity. This section outlines the key identifiers for 2-(1-methyl-1H-indol-4-yloxy)acetic acid.

Chemical Formula and Molecular Weight

Based on its chemical structure, the molecular formula of 2-(1-methyl-1H-indol-4-yloxy)acetic acid has been determined to be C₁₁H₁₁NO₃ . This composition allows for the calculation of its molecular weight.

The molecular weight is a critical parameter for a multitude of experimental procedures, including stoichiometric calculations for synthesis, preparation of solutions of specific molarity, and analytical techniques such as mass spectrometry.

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol

Synthesis Protocol: A Self-Validating System

The synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid can be achieved through a reliable and reproducible Williamson ether synthesis. This method involves the O-alkylation of a hydroxylated indole precursor with a haloacetic acid derivative. The causality behind this experimental choice lies in the high nucleophilicity of the phenoxide ion formed from the hydroxyindole, which readily attacks the electrophilic carbon of the haloacetate.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic procedure.

SynthesisWorkflow Start Start: 1-methyl-1H-indol-4-ol Deprotonation Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) Start->Deprotonation Alkylation Alkylation with ethyl bromoacetate Deprotonation->Alkylation Hydrolysis Ester hydrolysis using a base (e.g., NaOH) followed by acidic workup Alkylation->Hydrolysis Product Product: 2-(1-methyl-1H-indol-4-yloxy)acetic acid Hydrolysis->Product

Caption: Synthetic workflow for 2-(1-methyl-1H-indol-4-yloxy)acetic acid.

Detailed Experimental Protocol

Materials:

  • 1-methyl-1H-indol-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation of 1-methyl-1H-indol-4-ol:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-methyl-1H-indol-4-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of the indole is indicated by the cessation of hydrogen gas evolution.

  • Alkylation with Ethyl Bromoacetate:

    • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction of the Ester Intermediate:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1-methyl-1H-indol-4-yloxy)acetate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification and Isolation of the Final Product:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The product, 2-(1-methyl-1H-indol-4-yloxy)acetic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Potential Biological Significance and Applications

Indole acetic acid derivatives are a well-established class of compounds with diverse biological activities. While specific experimental data for 2-(1-methyl-1H-indol-4-yloxy)acetic acid is not widely published, its structural motifs suggest potential applications in several areas of drug discovery.

Signaling Pathway Implications

The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The acetic acid side chain introduces a carboxylic acid group, which can act as a pharmacophore, potentially interacting with receptors or enzyme active sites through hydrogen bonding or ionic interactions.

SignalingPathway Compound 2-(1-methyl-1H-indol-4-yloxy)acetic acid Target Potential Biological Target (e.g., Receptor, Enzyme) Compound->Target Binding/Inhibition Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Anti-inflammatory, Analgesic) Signaling->Response

Caption: Potential mechanism of action for 2-(1-methyl-1H-indol-4-yloxy)acetic acid.

Derivatives of indole-3-acetic acid have been investigated for their anti-inflammatory and analgesic properties.[1] The structural similarity of the title compound suggests that it may also exhibit such activities. Furthermore, various indole derivatives have been explored as potential anticancer agents.[2]

Conclusion

This technical guide has established the fundamental molecular properties of 2-(1-methyl-1H-indol-4-yloxy)acetic acid and provided a detailed, robust synthetic protocol. While comprehensive biological data for this specific molecule is still emerging, its structural relationship to other bioactive indole derivatives suggests it as a promising candidate for further investigation in drug discovery programs. The information presented herein provides a solid foundation for researchers and scientists to build upon in their exploration of this and related compounds.

References

  • Korach, M., Nielsen, D. R., & Rideout, W. H. (1962). Organic Syntheses, 42, 50.
  • Organic Syntheses Procedure. Available at: [Link]

  • Rapolu, M., et al. (n.d.). Synthesis, Characterization and Pharmacological Screening of 2-Methyl-1H-Indole-3-Carboxylic Acid. International Journal of Advanced Biotechnology and Research.
  • Patel, D., et al. (2021). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Molecules, 26(18), 5489.
  • Synthesis, characterization and biological activities of compounds containing five membered heterocyclic ring system. (n.d.).
  • Process for the N-alkylation of indole derivatives. (n.d.).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Process for preparation of alpha-aryloxy acetic acids and their salts. (n.d.).
  • 1-methylindole. (n.d.). Organic Syntheses.
  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021).
  • Synthesis of 4-functionalized-1H-indoles
  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. (n.d.).
  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermedi
  • Preparation of bromo acids and esters. (n.d.).
  • Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase (COX) Inhibitors/Thromboxane Receptor Antagonists. (2025).

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The synthetic indole derivative, 2-(1-methyl-1H-indol-4-yloxy)acetic acid, stands as a molecule of significant interest within contemporary drug discovery. Its unique structural architecture, combining a methylated indole core with an aryloxyacetic acid motif, suggests a polypharmacological profile with the potential to engage multiple biological targets. This in-depth technical guide synthesizes the current, albeit indirect, evidence to propose and explore its most probable biological targets. By examining the structure-activity relationships of analogous compounds, we will delve into its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a novel antimicrobial agent, and a potent anti-inflammatory therapeutic. This guide provides the theoretical framework and detailed experimental protocols necessary for the comprehensive investigation of this promising compound.

Introduction: The Promise of a Hybrid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. The substitution pattern on the indole ring, including N-alkylation, significantly influences its biological profile[5][6][7]. Concurrently, the aryloxyacetic acid moiety is a well-established pharmacophore, notably present in fibrate drugs that target Peroxisome Proliferator-Activated Receptors (PPARs)[8]. The molecule 2-(1-methyl-1H-indol-4-yloxy)acetic acid merges these two key structural features, creating a novel chemical entity with the potential for synergistic or unique biological activities. This guide will explore the most plausible biological targets based on this hybrid structure.

Peroxisome Proliferator-Activated Receptors (PPARs): A Primary Hypothesis

The most compelling hypothesis for a direct molecular target of 2-(1-methyl-1H-indol-4-yloxy)acetic acid is the family of Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors (PPARα, PPARγ, and PPARβ/δ) are master regulators of lipid and glucose metabolism and are established therapeutic targets for dyslipidemia and type 2 diabetes[9][10].

Rationale for PPAR Agonism

Several lines of evidence support the potential for this compound to act as a PPAR agonist:

  • The Aryloxyacetic Acid Moiety: This structural feature is a classic characteristic of PPAR agonists, including the fibrate class of drugs[8].

  • Indole-based PPAR Agonists: A number of indoleacetic acid derivatives have been successfully designed as potent PPAR agonists. These compounds demonstrate that the indole scaffold can be effectively accommodated within the ligand-binding pocket of PPARs[5][6].

  • Structural Similarity to Known Agonists: The overall architecture of 2-(1-methyl-1H-indol-4-yloxy)acetic acid, with its acidic head group and a lipophilic tail, is consistent with the general pharmacophore model for PPAR agonists.

Proposed Mechanism of Action

As a putative PPAR agonist, 2-(1-methyl-1H-indol-4-yloxy)acetic acid would bind to the ligand-binding domain (LBD) of one or more PPAR subtypes. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The resulting PPAR-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This process ultimately modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Diagram: Proposed PPAR Agonist Mechanism of Action

PPAR_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(1-methyl-1H-indol-4-yloxy)acetic acid PPAR_LBD PPAR Ligand-Binding Domain Ligand->PPAR_LBD Binding PPAR_CoR Inactive PPAR-Corepressor Complex PPAR_RXR Active PPAR-RXR Heterodimer PPAR_LBD->PPAR_RXR Conformational Change & Heterodimerization CoR Corepressor PPAR_CoR->PPAR_LBD Corepressor Dissociation RXR RXR RXR->PPAR_RXR PPRE PPRE (Target Gene Promoter) PPAR_RXR->PPRE Binding Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Initiation CoA Coactivator CoA->PPAR_RXR Recruitment

Caption: Proposed mechanism of PPAR activation by 2-(1-methyl-1H-indol-4-yloxy)acetic acid.

Experimental Workflow for PPAR Target Validation

Protocol 1: PPAR Ligand Binding Assay

  • Objective: To determine the binding affinity of 2-(1-methyl-1H-indol-4-yloxy)acetic acid for each of the three PPAR subtypes (α, γ, and δ).

  • Methodology: A competitive radioligand binding assay is recommended.

    • Reagents: Purified recombinant human PPARα, γ, and δ ligand-binding domains (LBDs); a high-affinity radiolabeled PPAR ligand for each subtype (e.g., [3H]GW7647 for PPARα, [3H]rosiglitazone for PPARγ, [3H]GW501516 for PPARδ); scintillation cocktail; test compound.

    • Procedure: a. Incubate a constant concentration of the respective PPAR LBD and its radioligand with increasing concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid in a suitable buffer. b. Allow the binding to reach equilibrium. c. Separate the bound from the free radioligand using a filter-binding apparatus. d. Quantify the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: PPAR-Mediated Transcriptional Activation Assay

  • Objective: To assess the functional activity of 2-(1-methyl-1H-indol-4-yloxy)acetic acid as a PPAR agonist in a cell-based assay.

  • Methodology: A luciferase reporter gene assay is the standard method.

    • Cell Line: A suitable mammalian cell line (e.g., HEK293T or CV-1) co-transfected with:

      • An expression vector for the full-length human PPAR subtype (α, γ, or δ).

      • A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

      • A β-galactosidase expression vector for normalization of transfection efficiency.

    • Procedure: a. Plate the transfected cells in a multi-well plate. b. Treat the cells with increasing concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid or a known PPAR agonist (positive control) for 24-48 hours. c. Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

    • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the fold induction of luciferase activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Parameter Description
IC50 Concentration of the compound that inhibits 50% of specific radioligand binding.
Ki Inhibition constant, a measure of the binding affinity of the compound for the receptor.
EC50 Concentration of the compound that produces 50% of the maximal response in a functional assay.
Emax The maximum response achievable with the compound.

Antimicrobial Activity: Targeting Bacterial Processes

The indole scaffold is a common feature in a multitude of natural and synthetic compounds exhibiting significant antimicrobial properties[2][3][4]. The acetic acid moiety also possesses inherent antimicrobial effects[7][11]. The combination of these two pharmacophores in 2-(1-methyl-1H-indol-4-yloxy)acetic acid suggests a strong potential for antibacterial and antifungal activity.

Plausible Antimicrobial Targets

Based on the activities of structurally related indole derivatives, several bacterial targets are plausible:

  • Bacterial DNA Gyrase and Topoisomerase IV: These essential enzymes are involved in DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. Certain indole derivatives have been shown to inhibit these enzymes[12].

  • Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate its insertion into the bacterial cell membrane, leading to disruption of membrane potential and integrity.

  • Biofilm Formation: Many indole-containing molecules have demonstrated the ability to inhibit the formation of bacterial biofilms, a key virulence factor in chronic infections[4][13].

Diagram: Potential Antimicrobial Mechanisms of Action

Antimicrobial_Mechanisms cluster_targets Potential Bacterial Targets Compound 2-(1-methyl-1H-indol-4-yloxy)acetic acid DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Compound->Cell_Membrane Disruption Biofilm Biofilm Formation Compound->Biofilm Inhibition DNA_Replication_Error DNA Replication Errors DNA_Gyrase->DNA_Replication_Error Leads to Loss_of_Integrity Loss of Membrane Potential & Integrity Cell_Membrane->Loss_of_Integrity Leads to Reduced_Virulence Reduced Bacterial Virulence Biofilm->Reduced_Virulence Leads to

Caption: Putative antimicrobial mechanisms of 2-(1-methyl-1H-indol-4-yloxy)acetic acid.

Experimental Workflow for Antimicrobial Target Evaluation

Protocol 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills the bacteria (MBC).

  • Methodology: Broth microdilution method.

    • Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

    • Procedure: a. Prepare serial two-fold dilutions of 2-(1-methyl-1H-indol-4-yloxy)acetic acid in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions. d. The MIC is determined as the lowest concentration of the compound with no visible growth. e. To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).

Protocol 4: DNA Gyrase and Topoisomerase IV Inhibition Assays

  • Objective: To assess the inhibitory activity of the compound against bacterial DNA gyrase and topoisomerase IV.

  • Methodology: Commercially available enzyme inhibition assay kits.

    • Reagents: Purified bacterial DNA gyrase and topoisomerase IV, supercoiled plasmid DNA (for gyrase) or catenated kinetoplast DNA (for topoisomerase IV), ATP, and the test compound.

    • Procedure: a. Incubate the enzyme with its respective DNA substrate and ATP in the presence of varying concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid. b. Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

    • Data Analysis: Inhibition of enzyme activity is observed as a decrease in the conversion of the substrate to the product. The IC50 value can be determined by quantifying the band intensities.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Indole derivatives are well-documented for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes and signaling pathways[1][11][14]. Indole-3-acetic acid itself has been shown to possess anti-inflammatory and anti-oxidative effects[3].

Potential Anti-inflammatory Targets
  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) with an indole core, such as indomethacin, target these enzymes[11][12].

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.

  • Heme Oxygenase-1 (HO-1) Induction: HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. Induction of HO-1 expression can suppress inflammatory responses[3].

Diagram: Potential Anti-inflammatory Mechanisms of Action

Anti_inflammatory_Mechanisms cluster_targets Potential Anti-inflammatory Targets Compound 2-(1-methyl-1H-indol-4-yloxy)acetic acid COX COX-1 / COX-2 Compound->COX Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition HO1 HO-1 Compound->HO1 Induction Prostaglandin_Reduction Reduced Prostaglandin Synthesis COX->Prostaglandin_Reduction Leads to Proinflammatory_Gene_Reduction Reduced Pro-inflammatory Gene Expression NFkB->Proinflammatory_Gene_Reduction Leads to Anti_inflammatory_Effect Enhanced Anti-inflammatory & Antioxidant Response HO1->Anti_inflammatory_Effect Leads to

Caption: Putative anti-inflammatory mechanisms of 2-(1-methyl-1H-indol-4-yloxy)acetic acid.

Experimental Workflow for Anti-inflammatory Target Validation

Protocol 5: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.

  • Methodology: A commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

    • Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and the test compound.

    • Procedure: a. Pre-incubate the enzyme with varying concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid. b. Initiate the reaction by adding arachidonic acid. c. Measure the production of prostaglandin G2 (PGG2) or other downstream products using the detection reagent provided in the kit.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol 6: NF-κB Reporter Gene Assay

  • Objective: To investigate the effect of the compound on NF-κB transcriptional activity.

  • Methodology: A luciferase reporter assay in a relevant cell line.

    • Cell Line: A cell line such as RAW 264.7 macrophages or HEK293 cells stably transfected with a luciferase reporter construct containing NF-κB response elements.

    • Procedure: a. Pre-treat the cells with different concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid. b. Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). c. Lyse the cells and measure luciferase activity.

    • Data Analysis: Determine the ability of the compound to inhibit the LPS- or TNF-α-induced increase in luciferase activity and calculate the IC50 value.

Conclusion and Future Directions

The unique hybrid structure of 2-(1-methyl-1H-indol-4-yloxy)acetic acid presents a compelling case for a multi-targeted biological profile. The evidence strongly suggests that Peroxisome Proliferator-Activated Receptors are a primary target class worthy of thorough investigation. Concurrently, its potential as a novel antimicrobial and anti-inflammatory agent should not be overlooked. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise molecular targets and mechanisms of action of this promising compound. Further studies, including in vivo efficacy models for metabolic, infectious, and inflammatory diseases, will be crucial in translating the preclinical findings into potential therapeutic applications.

References

  • Mahindroo, N., et al. (2006). Indol-1-yl Acetic Acids as Peroxisome Proliferator-Activated Receptor Agonists: Design, Synthesis, Structural Biology, and Molecular Docking Studies. Journal of Medicinal Chemistry, 49(3), 1212-6. [Link]

  • Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences, 98(9), 5306-5311. [Link]

  • Taborsky, K. G., et al. (1960). Synthesis and Preliminary Pharmacology of Some 1-Methylindoles. Journal of Medicinal and Pharmaceutical Chemistry, 2(4), 461-466. [Link]

  • Sanchez, M., et al. (2018). Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity. Oncotarget, 9(38), 25015-25031. [Link]

  • Bjarnsholt, T., et al. (2015). Antibiofilm Properties of Acetic Acid. Advances in Wound Care, 4(7), 363-372. [Link]

  • Loiodice, F., et al. (2017). The potential of natural products for targeting PPARα. Bioorganic & Medicinal Chemistry, 25(12), 3031-3042. [Link]

  • Ahamed, M., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Pharmaceuticals, 16(1), 131. [Link]

  • Pinga, E., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 26(11), 3333. [Link]

  • Berman, H. M., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(3), 1035. [Link]

  • Svirshchevskaya, E. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7074. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4) Signaling and Proinflammatory Cytokines in Rats. Pharmaceuticals, 14(6), 552. [Link]

  • Kim, M. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17201-17214. [Link]

  • D'Agostino, J., et al. (2017). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Toxicological Sciences, 157(1), 165-177. [Link]

  • Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 35(5), 695-700. [Link]

  • Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1596. [Link]

  • Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 958. [Link]

  • Lee, J. H., et al. (2021). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 789123. [Link]

  • Li, Y., et al. (2022). Anti-Inflammatory Effect of 21α-Methylmelianol In Vitro and In Vivo via NF-κ B/STAT Signaling Pathway Modulation. Journal of Agricultural and Food Chemistry, 70(49), 15488-15499. [Link]

  • Sarg, M., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl) -2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid in Experimental Models. Pharmaceuticals, 15(8), 1000. [Link]

  • Chandal, N., et al. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 5(1), 1-15. [Link]

  • Kumar, A., et al. (2023). Anti-Inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ACS Omega, 8(40), 37450-37463. [Link]

Sources

Predicted Metabolic Stability Profile: 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predicted metabolic stability profile of 2-(1-methyl-1H-indol-4-yloxy)acetic acid , a structural motif often encountered in CRTH2 antagonists, auxin analogs, and NSAID derivatives.

This analysis synthesizes medicinal chemistry principles with structure-activity relationship (SAR) data to forecast metabolic "soft spots," clearance mechanisms, and potential bioactivation risks.

Executive Summary

2-(1-methyl-1H-indol-4-yloxy)acetic acid presents a mixed metabolic profile characterized by moderate Phase I stability but high susceptibility to Phase II conjugation .

  • Primary Clearance Liability: The accessible carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid acyl glucuronidation.

  • Secondary Liabilities: Oxidative N-demethylation of the indole nitrogen and hydroxylation of the electron-rich indole ring (positions C5/C6).

  • Risk Flag: Formation of reactive acyl glucuronides may pose a risk for idiosyncratic toxicity via protein adduct formation.[1]

Structural Analysis & Metabolic Liabilities

The molecule comprises three distinct pharmacophores, each interacting differently with drug-metabolizing enzymes (DMEs).

Functional GroupMetabolic VulnerabilityPredicted Enzyme SystemMechanism
Carboxylic Acid (Side Chain)High UGTs (1A1, 1A9, 2B7)Acyl Glucuronidation (Phase II). Major clearance pathway.[2]
N-Methyl Indole (Core)Moderate CYP450 (3A4, 2C19)N-Demethylation (Phase I). Oxidative removal of the methyl group.
Ether Linkage (C4-O-C)Low CYP450O-Dealkylation . Generally stable, but can occur, releasing the phenol.
Indole Ring (C5/C6)Moderate CYP450 (2D6, 3A4)Aromatic Hydroxylation . Electrophilic attack on the electron-rich ring.

Predicted Metabolic Pathways (Mechanistic Detail)

Phase I: Oxidative Functionalization

While the carboxylic acid dominates clearance, Phase I modifications will dictate the half-life in systems lacking Phase II cofactors (e.g., standard microsomes without UDPGA).

  • N-Demethylation (M1): The N-methyl group is susceptible to CYP-mediated oxidation. The mechanism involves initial single-electron transfer (SET) or hydrogen atom abstraction (HAT) to form a carbinolamine intermediate, which collapses to release formaldehyde and the N-desmethyl indole.

    • Reference Precedent: Similar to the metabolism of 3-methylindole (Skatole) and Indomethacin derivatives.

  • Aromatic Hydroxylation (M2): The indole ring is electron-rich. In the absence of the N-methyl group, the nitrogen lone pair donates density, facilitating electrophilic attack by the Iron-Oxo species of CYP450.

    • Regioselectivity: Hydroxylation is predicted at C5 or C6 , para or ortho to the ether linkage, respectively.

Phase II: Conjugation & Clearance

This is the critical determinant for in vivo pharmacokinetics.

  • Acyl Glucuronidation (M3): The terminal carboxylic acid is a "soft spot" for UGTs. The formation of 1-β-O-acyl glucuronide is expected to be the rate-limiting step for clearance in hepatocytes.

    • Toxicity Note: Acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement (acyl migration) or covalently bind to plasma proteins (albumin), potentially leading to immune-mediated idiosyncrasies.

  • Amino Acid Conjugation (M4): The acid may also be activated by Acyl-CoA synthetases and subsequently conjugated with Glycine or Taurine (N-acyltransferase activity), particularly in mitochondrial fractions.

Visualization: Metabolic Pathway Map

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent Parent Compound 2-(1-methyl-1H-indol-4-yloxy)acetic acid M1 M1: N-Desmethyl Indole (Phase I / CYP450) Parent->M1 N-Demethylation (CYP2C19, 3A4) M2 M2: 5/6-Hydroxy Indole (Phase I / CYP450) Parent->M2 Aromatic Hydroxylation M_Ether M-Ether: 4-Hydroxy Indole (O-Dealkylation) Parent->M_Ether Minor Pathway M3 M3: Acyl Glucuronide (Phase II / UGTs) Parent->M3 Glucuronidation (UGT1A1, 1A9) M4 M4: Glycine Conjugate (Phase II / Amino Acid) Parent->M4 Acyl-CoA -> Glycine Reactive Reactive Intermediate? (Protein Adducts) M3->Reactive Acyl Migration / Covalent Binding

Figure 1: Predicted biotransformation map highlighting the dominance of Phase II glucuronidation and potential bioactivation pathways.

Experimental Validation Framework

To confirm these predictions, a tiered testing strategy is required. This protocol ensures self-validating results by comparing systems with and without Phase II cofactors.

Protocol A: Metabolic Stability Assay (Microsomes vs. Hepatocytes)

Objective: Differentiate between CYP-mediated clearance and UGT-mediated clearance.

  • Test Systems:

    • System 1: Liver Microsomes (LM) + NADPH (Phase I only).

    • System 2: Liver Microsomes (LM) + NADPH + UDPGA (Phase I + Glucuronidation).

    • System 3: Cryopreserved Hepatocytes (Holistic metabolic machinery).

  • Incubation Conditions:

    • Substrate Concentration: 1 µM (to ensure first-order kinetics).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Temperature: 37°C.[3][4]

  • Analysis:

    • Quench with Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (MRM mode).

  • Interpretation Logic:

    • If

      
      , Glucuronidation is the driver .
      
    • If

      
      , the prediction is validated.
      
Protocol B: Reactive Metabolite Trapping (GSH/KCN)

Objective: Assess bioactivation risk (Acyl glucuronides or Quinone-imines).

  • Trapping Agents:

    • Glutathione (GSH): Traps soft electrophiles (epoxides, quinone-imines).

    • Potassium Cyanide (KCN): Traps hard electrophiles (iminium ions).

  • Workflow:

    • Incubate Parent + Microsomes + NADPH + Trapping Agent.

    • Scan for Neutral Loss (NL) of 129 Da (GSH adduct) or +27 Da (Cyano adduct) using High-Resolution Mass Spectrometry (HRMS).

Visualization: Experimental Logic Flow

ExperimentalWorkflow cluster_Assays Incubation Systems Sample Compound (1 µM) LM_I Microsomes + NADPH Sample->LM_I LM_II Microsomes + NADPH + UDPGA Sample->LM_II Heps Hepatocytes (Complete) Sample->Heps Analysis LC-MS/MS Analysis LM_I->Analysis LM_II->Analysis Heps->Analysis Decision Clearance Mechanism Analysis->Decision Phase I Dominant Phase I Dominant Decision->Phase I Dominant High CL in LM+NADPH Phase II Dominant Phase II Dominant Decision->Phase II Dominant High CL in LM+UDPGA

Figure 2: Decision tree for identifying the primary clearance mechanism.

References

  • Metabolic Stability of Indole Derivatives: Skordos, K., et al.[5] (1998).[6][7][8] "Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole."[6] Chemical Research in Toxicology.

  • Acyl Glucuronidation Risks: Shipkova, M., et al. (2003).[8] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring.

  • In Silico Prediction of Metabolism (MetaSite): Boyer, D., et al.[9] (2009).[9] "Utility of MetaSite in improving metabolic stability of the neutral indomethacin amide derivative." Drug Metabolism and Disposition.

  • Glucuronidation Mechanisms: Tukey, R. H., & Strassburg, C. P.[8] (2000).[8][10] "Human UDP-glucuronosyltransferases: metabolism, expression, and disease." Annual Review of Pharmacology and Toxicology.

Sources

Pharmacophore Modeling of 1-Methyl-1H-Indol-4-yloxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for developing, validating, and applying pharmacophore models specifically for 1-methyl-1H-indol-4-yloxy derivatives. These scaffolds are high-value pharmacophores in oncology, primarily functioning as ATP-competitive inhibitors of Angiokinase receptors (VEGFR-2, FGFR1) and have structural homology to clinical agents like Brivanib .

Target Class: Tyrosine Kinase Inhibitors (VEGFR-2, FGFR1) Scaffold Focus: 1-methyl-1H-indol-4-ol ether linkages Application: Lead Optimization & Virtual Screening

Executive Technical Summary

The 1-methyl-1H-indol-4-yloxy moiety represents a privileged substructure in medicinal chemistry. Unlike its unsubstituted parent (found in beta-blockers like Pindolol), the N-methylated variant is predominantly utilized in multi-kinase inhibitors to target the hydrophobic back-pocket of ATP-binding sites.

Effective modeling of this scaffold requires addressing two specific challenges:

  • Rotatable Ether Linkage: The C4-O-Linker bond introduces significant conformational flexibility ($ \tau \approx 180^\circ $ sweep), requiring ensemble-based pharmacophore generation.

  • The "Methyl Switch": Methylation at the N1 position ablates a hydrogen bond donor (HBD), shifting the pharmacophore from a donor-acceptor system to a Hydrophobic-Aromatic-Acceptor (Hy-Ar-HBA) motif.

Structural Biology & Chemical Space

To build a robust model, we must first define the physicochemical constraints of the ligand-receptor interaction.

The Pharmacophoric Signature

The 1-methyl-1H-indol-4-yloxy fragment contributes three distinct features to the binding hypothesis:

Feature IDChemical FunctionInteraction TypeBiological Target Context (VEGFR-2)
F1 (Ar) Indole Bicyclic System

-

Stacking / Hydrophobic
Stacks with Phe918 (activation loop) or Val848 (gatekeeper).
F2 (Hyd) N1-Methyl GroupHydrophobic EnclosureOccupies the hydrophobic sub-pocket; improves permeability over NH variants.
F3 (HBA) C4-Ether OxygenH-Bond AcceptorOften interacts with solvated water networks or backbone NH of Cys919 (hinge region).
Binding Mode Hypothesis

In the context of VEGFR-2 inhibition (analogous to Brivanib binding), the indole ether moiety typically extends into the solvent-accessible front pocket or the hydrophobic back pocket, depending on the linker geometry.

  • Type I Binding: The indole occupies the ATP adenine pocket.

  • Type II Binding: The indole extends past the "gatekeeper" residue into the allosteric hydrophobic pocket created by the DFG-out conformation.

Computational Workflow: Step-by-Step Protocol

The following protocol utilizes a Ligand-Based Pharmacophore approach reinforced by Structure-Based constraints.

Phase 1: Dataset Curation & Conformational Analysis

Objective: Create a training set of bioactive conformers.

  • Data Mining: Extract compounds containing the Cn1cc(Oc2ccccc2)c3c1 SMARTS pattern from ChEMBL.

  • Activity Thresholding:

    • Actives:

      
       (VEGFR-2).
      
    • Inactives:

      
      .
      
  • Conformational Sampling:

    • Generate 50-100 conformers per ligand using the OPLS3e or MMFF94 force field.

    • Critical Step: Apply an energy window of 10 kcal/mol to capture the bioactive "bent" conformation of the ether linkage.

Phase 2: Pharmacophore Generation (Common Feature Hypothesis)

Algorithm: HypoGen / GALAHAD equivalent.

  • Feature Mapping: Map F1 (Ar), F2 (Hyd), and F3 (HBA) onto the alignment.

  • Alignment Rule: Align the indole cores. Allow the ether linker vector to vary to maximize overlay of the distal fragments (e.g., pyrrolotriazine or quinoline heads).

  • Exclusion Volumes: Define steric clashes based on the receptor surface (if PDB available, e.g., PDB: 1Y6A or 3WZE) to prevent selecting ligands that would collide with the Gatekeeper residue.

Phase 3: Model Validation

Metric: Goodness of Hit (GH) Score.



Where:

= active hits,

= total hits,

= total actives,

= total database size.
  • Decoy Set: Generate 1,000 property-matched decoys (similar MW, LogP) lacking the specific indole-ether connectivity.

  • Receiver Operating Characteristic (ROC): Area Under Curve (AUC) must exceed 0.75 for a valid model.

Visualization of Modeling Workflows

Diagram 1: Pharmacophore Development Pipeline

This workflow illustrates the logical progression from raw chemical structures to a validated 3D model.

PharmacophoreWorkflow Data Dataset Curation (ChEMBL/PubChem) Prep Ligand Preparation (Desalting, Tautomers, Ionization) Data->Prep Conf Conformational Sampling (Monte Carlo / OPLS3e) Prep->Conf Align Structural Alignment (Indole Core Superposition) Conf->Align Energy < 10 kcal/mol Model 3D Pharmacophore Generation (Hy-Ar-HBA Features) Align->Model Valid Validation (ROC/AUC) Decoy Set Screening Model->Valid Valid->Model Refine Constraints

Caption: End-to-end workflow for generating a ligand-based pharmacophore model for indole-ether derivatives.

Diagram 2: The 1-Methyl-1H-Indol-4-yloxy Pharmacophore Map

This diagram visualizes the spatial arrangement of the key features relative to the biological target (VEGFR-2).

PharmacophoreMap Indole Aromatic Ring (Ar) [Pi-Stacking w/ Phe918] Methyl Hydrophobic (Hyd) [N-Methyl Pocket] Indole->Methyl Fixed Geometry Ether H-Bond Acceptor (HBA) [Ether Oxygen] Indole->Ether 4-Position Receptor_Hinge Receptor Hinge (Cys919) Indole->Receptor_Hinge Distal Stacking Receptor_Gate Gatekeeper (Val848) Methyl->Receptor_Gate Hydrophobic Contact Linker Vector Constraint [Linker Direction] Ether->Linker Flexible Torsion

Caption: Spatial mapping of the 1-methyl-1H-indol-4-yloxy pharmacophore features against VEGFR-2 residues.

Case Study: Optimization of Brivanib Analogues

The Challenge

In the development of Brivanib (BMS-582664), the 1-methyl-1H-indol-4-yloxy group was critical for potency but introduced solubility issues.

Pharmacophore-Guided Solution
  • Initial Screen: The pharmacophore model identified that the N-methyl group (F2) was essential for hydrophobic pocket filling. Removal of the methyl group (reverting to NH) resulted in a 10-fold loss of potency due to the desolvation penalty of the polar NH in a hydrophobic region.

  • Vector Analysis: The Ether Oxygen (F3) angle was found to be optimal at a dihedral of

    
    . Rigidifying this linker (e.g., fusing into a ring) often destroyed activity, proving the need for the "flexible linker" feature in the model.
    
  • Outcome: The final clinical candidate retained the 1-methyl-indole ether but solubilized the distal tail (pyrrolotriazine) to balance the lipophilicity of the indole head.

References

  • Bhaskar, B. V., et al. (2011). "Pharmacophore modeling and atom-based 3D-QSAR studies on VEGFR2 inhibitors." Journal of Receptors and Signal Transduction.

  • Cai, Q., et al. (2012). "Structure-Based Drug Design of Brivanib (BMS-582664), a Potent Dual Inhibitor of VEGFR-2 and FGFR-1." Journal of Medicinal Chemistry.

  • Krovat, E. M., et al. (2005). "Pharmacophore Identification, in Silico Screening, and Virtual Library Design for Kinase Inhibitors." Journal of Chemical Information and Modeling.

  • PubChem Database. "Brivanib Alaninate (Compound CID 11283344)." National Library of Medicine.

  • Protein Data Bank. "Crystal structure of VEGFR2 with Inhibitors." RCSB PDB.

toxicity profile and safety data for 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicity profile, safety data, and handling protocols for 2-(1-methyl-1H-indol-4-yloxy)acetic acid .

Toxicology, Safety Profile, and Risk Management

Executive Summary

2-(1-methyl-1H-indol-4-yloxy)acetic acid is a specialized indole derivative characterized by an oxyacetic acid side chain at the C4 position and an N-methyl substitution. Primarily utilized as a high-value intermediate in the synthesis of pharmaceutical agents (e.g., CRTH2 antagonists, beta-blockers, and PPAR modulators), its safety profile is governed by its acidic nature and the lipophilic indole core.

While comprehensive empirical toxicological datasets for this specific CAS are proprietary or limited, this guide synthesizes Structure-Activity Relationship (SAR) data, Read-Across from validated analogs (4-Hydroxyindole, 1-Methylindole), and predictive toxicology to establish a robust safety framework.

Key Hazard Classifications (Predicted GHS):

  • Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye) – Driven by the carboxylic acid moiety.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) – Estimated LD50 500–2000 mg/kg.

  • Target Organ Toxicity: Respiratory irritation (STOT-SE 3).

Chemical Identity & Physicochemical Properties

Understanding the physical behavior of the molecule is the first step in predicting bioavailability and toxicity.

PropertyValue / DescriptionToxicological Implication
Chemical Name 2-[(1-methyl-1H-indol-4-yl)oxy]acetic acid--
Molecular Formula C₁₁H₁₁NO₃--
Molecular Weight 205.21 g/mol Small molecule; high membrane permeability.
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; potential for CNS penetration and good oral bioavailability.
pKa (Acid) ~3.8 – 4.2 (Carboxylic acid)Ionized at physiological pH; likely to cause local irritation to mucous membranes.
Solubility Low in water (neutral form); Soluble in DMSO, Methanol, dilute alkali.Precipitation risk in aqueous bioassays without co-solvents.
Toxicological Profile (SAR & Read-Across)
3.1 Structural Alerts & Pharmacophore Analysis

The toxicity of this compound is derived from two distinct functional domains:

  • The Indole Core (N-Methylated): Generally bioactive. The N-methyl group prevents N-glucuronidation, potentially altering metabolic clearance compared to naked indoles.

  • The Oxyacetic Acid Tail: Mimics biological substrates (e.g., auxins, phenoxyacetic herbicides). This moiety is a known PPAR (Peroxisome Proliferator-Activated Receptor) pharmacophore, suggesting potential lipid metabolism modulation.

SAR_Analysis Compound 2-(1-methyl-1H-indol-4-yloxy) acetic acid Sub1 Carboxylic Acid (-COOH) pKa ~4.0 Compound->Sub1 Sub2 Indole Core (Lipophilic Scaffold) Compound->Sub2 Sub3 N-Methyl Group Compound->Sub3 Effect1 Direct Irritation (Skin/Eye/Mucosa) Sub1->Effect1 Proton donation Effect2 CNS Penetration (Serotonergic Modulation?) Sub2->Effect2 Bioisostere to 5-HT Effect3 Metabolic Stability (Blocks N-Glucuronidation) Sub3->Effect3 Steric hindrance

Figure 1: Structure-Activity Relationship (SAR) mapping functional groups to predicted toxicological outcomes.

3.2 Acute Toxicity
  • Oral (Rat): Predicted LD50: 500 – 2000 mg/kg (Category 4).

    • Basis: Analog 1-Methylindole has an LD50 of ~1400 mg/kg. The addition of the acetic acid chain increases polarity but generally does not introduce high lethality (unlike nitro- or cyano- groups).

  • Dermal: Predicted LD50 > 2000 mg/kg. Absorption is expected to be slow due to ionization at skin pH, but the N-methyl group aids lipid transport.

  • Inhalation: High risk of mucosal irritation due to dust formation. Not volatile, but aerosols are hazardous.

3.3 Irritation & Sensitization
  • Skin: Irritant (Category 2). The carboxylic acid functionality can cause contact dermatitis and local pH-mediated damage.

  • Eye: Severe Irritant (Category 2A/1). Acidic solutions can cause corneal opacity if not rinsed immediately.

  • Sensitization: Low predicted potential. Indoles are not classical haptens, though oxidative metabolites (indolenines) can occasionally bind proteins.

3.4 Genotoxicity & Carcinogenicity
  • Ames Test (Predicted): Negative. Simple hydroxyindoles and indole-acetic acids typically do not show mutagenicity in S. typhimurium strains (TA98, TA100).

  • Carcinogenicity: No alerts. However, the "oxyacetic acid" moiety is structurally related to phenoxyacetic herbicides (e.g., 2,4-D), which have been studied for peroxisome proliferation in rodents. This is a threshold-based non-genotoxic mechanism relevant only at high chronic doses.

Metabolic Fate & Pharmacokinetics

Understanding metabolism is critical for interpreting safety data in animal models vs. humans.

  • Phase I Metabolism:

    • O-Dealkylation: Cleavage of the ether bond to yield 1-methyl-4-hydroxyindole (active antioxidant metabolite) and glycolic acid.

    • N-Demethylation: Minor pathway yielding the naked indole.

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid is the primary site for acyl-glucuronide formation. Acyl-glucuronides can be reactive (protein adducts), representing a potential idiosyncratic toxicity risk (DILI).

Metabolism Parent Parent Compound (1-Me-Indole-4-O-CH2COOH) CYP CYP450 (O-Dealkylation) Parent->CYP UGT UGT (Glucuronidation) Parent->UGT Met1 1-Methyl-4-hydroxyindole (Active Metabolite) Met2 Glycolic Acid Met3 Acyl-Glucuronide Conjugate (Excreted in Urine/Bile) CYP->Met1 CYP->Met2 UGT->Met3

Figure 2: Predicted metabolic pathways. The formation of acyl-glucuronides (Met3) is the primary clearance route.

Experimental Protocols for Safety Verification

To validate the safety profile of this compound in a drug discovery context, the following standardized assays are required.

5.1 In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 in relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney).

  • Preparation: Dissolve compound in DMSO (stock 100 mM). Dilute in culture media to final concentrations (0.1, 1, 10, 50, 100 µM). Ensure DMSO < 0.5%.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound dilutions. Incubate for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Threshold: IC50 < 10 µM indicates potential cytotoxicity.

5.2 hERG Inhibition (Cardiotoxicity Screen)

Objective: Assess risk of QT prolongation (common in lipophilic amines/indoles).

  • System: Patch-clamp electrophysiology (CHO cells expressing hERG).

  • Protocol: Perfusion of compound (1, 10, 30 µM).

  • Success Criteria: < 20% inhibition at 10 µM suggests low cardiotoxic risk.

Handling & Occupational Safety (GHS Standards)
ParameterRecommendation
Signal Word WARNING
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
PPE (Personal Protective Equipment) Respiratory: N95/P2 mask required for solid handling.Gloves: Nitrile (0.11 mm thickness, >480 min breakthrough).Eye: Chemical safety goggles (face shield if handling large quantities).
Spill Cleanup Neutralize with weak base (Sodium Bicarbonate) before sweeping. Avoid dust generation.
Storage Store at +2°C to +8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole-4-yloxyacetic acid derivatives. Retrieved from .

  • Jakaria, M., et al. (2025). "Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole."[1] Chemical Research in Toxicology, 38(11), 2002-2009.[1] .

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Methylindole. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 4-Hydroxyindole. Retrieved from .

  • Genin, M. J., et al. (2015). "Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists." Bioorganic & Medicinal Chemistry Letters, 25(7), 1377-1380. .

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid , a functionalized indole scaffold often utilized as a pharmacophore in PPAR agonists, CRTH2 antagonists, and other bioactive molecules.[1]

The Synthetic Challenge

The core challenge in synthesizing this molecule lies in the regioselective alkylation of the indole core.[1] 4-Hydroxyindole possesses two nucleophilic sites susceptible to alkylation:

  • The Phenolic Oxygen (C4-OH, pKa ~10).

  • The Indole Nitrogen (N1-H, pKa ~17).

Direct alkylation of 4-hydroxyindole with methyl iodide and base often results in mixtures of N-methyl, O-methyl, and N,O-dimethyl products.[1] Furthermore, 4-hydroxyindoles are electron-rich and prone to oxidative degradation (turning black) upon exposure to air and light.[1]

The Solution: The "Protect-Methylate-Deprotect" Strategy

To ensure high fidelity and scalability, this protocol utilizes a protection-first strategy .[1] We utilize 4-(benzyloxy)-1H-indole as the starting material.[1] The benzyl group "masks" the oxygen, forcing methylation to occur exclusively at the nitrogen.[1] Subsequent hydrogenolysis reveals the clean 1-methyl-4-hydroxyindole intermediate, which is then O-alkylated with high precision.[1]

Retrosynthetic Analysis & Pathway

The synthesis is broken down into four distinct unit operations (Stages I–IV).

SynthesisPath SM 4-(Benzyloxy)-1H-indole (Starting Material) INT1 1-Methyl-4-(benzyloxy)indole (Intermediate 1) SM->INT1 Stage I: NaH, MeI DMF, 0°C INT2 1-Methyl-1H-indol-4-ol (Intermediate 2) INT1->INT2 Stage II: H2, Pd/C MeOH INT3 Ethyl 2-(1-methyl-1H-indol-4-yloxy)acetate (Intermediate 3) INT2->INT3 Stage III: Ethyl Bromoacetate K2CO3, Acetone PROD 2-(1-Methyl-1H-indol-4-yloxy)acetic acid (Target) INT3->PROD Stage IV: LiOH THF/H2O

Figure 1: Step-wise synthetic logic ensuring regiochemical integrity.

Detailed Experimental Protocols

Stage I: N-Methylation

Objective: Install the N-methyl group while the oxygen is protected.[1]

  • Reagents:

    • 4-(Benzyloxy)-1H-indole (1.0 eq)

    • Sodium Hydride (60% dispersion in oil) (1.2 eq)

    • Iodomethane (MeI) (1.1 eq)

    • DMF (Anhydrous) (10 vol)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 4-(benzyloxy)-1H-indole in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.

  • Methylation: Add Iodomethane dropwise via syringe. Maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[2] Wash organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficiently pure (>95%).

Stage II: Hydrogenolysis (Deprotection)

Objective: Reveal the phenolic hydroxyl group under neutral conditions to avoid oxidation.

  • Reagents:

    • 1-Methyl-4-(benzyloxy)indole (from Stage I)

    • Pd/C (10% wt loading) (10% w/w relative to substrate)

    • Methanol (or Ethanol) (20 vol)

    • Hydrogen Gas (Balloon pressure)

Procedure:

  • Setup: Dissolve the substrate in Methanol.

  • Catalyst Addition: Under an inert atmosphere (N₂), carefully add Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (3 cycles). Stir vigorously under H₂ balloon at RT for 4–6 hours.

  • Monitoring: Monitor by TLC. The starting material spot (high R_f) should disappear, replaced by a lower R_f spot (phenol).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.[1] Concentrate the filtrate immediately.[1]

  • Storage: Critical: The resulting 1-methyl-1H-indol-4-ol is sensitive to air.[1] Store under inert gas or use immediately in Stage III.

Stage III: O-Alkylation (Williamson Ether Synthesis)

Objective: Alkylate the C4-hydroxyl group with ethyl bromoacetate.

  • Reagents:

    • 1-Methyl-1H-indol-4-ol (1.0 eq)[1]

    • Ethyl Bromoacetate (1.1 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous) (2.0 eq)[3]

    • Acetone (or Acetonitrile) (15 vol)

Procedure:

  • Setup: In a round-bottom flask, suspend 1-methyl-1H-indol-4-ol and K₂CO₃ in Acetone.

  • Addition: Add Ethyl Bromoacetate dropwise at RT.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–8 hours.

  • Mechanism: The weak base (K₂CO₃) selectively deprotonates the phenolic OH (pKa ~10) without affecting the indole ring (C3 position), ensuring O-alkylation.

  • Workup: Cool to RT. Filter off the inorganic solids.[1] Concentrate the filtrate.

  • Purification: Recrystallize from cold Ethanol or purify via silica gel chromatography (Hexane:EtOAc 4:1) to yield Ethyl 2-(1-methyl-1H-indol-4-yloxy)acetate .[1]

Stage IV: Saponification (Hydrolysis)

Objective: Convert the ester to the final carboxylic acid.

  • Reagents:

    • Ethyl 2-(1-methyl-1H-indol-4-yloxy)acetate (1.0 eq)[1]

    • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

    • THF / Water (3:1 ratio) (10 vol)

Procedure:

  • Reaction: Dissolve the ester in THF/Water. Add LiOH.

  • Stir: Stir at RT for 2–4 hours.

  • Workup: Evaporate THF under reduced pressure. The aqueous residue contains the lithium carboxylate.[1]

  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH ~2–3. The product should precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Final Purification: If necessary, recrystallize from Ethanol/Water.

Analytical Data & Validation

ParameterExpected Signal / ValueStructural Assignment
Mass Spec (ESI) [M+H]⁺ = 206.08Molecular Ion (C₁₁H₁₁NO₃)
¹H NMR (DMSO-d₆) δ 12.80 (s, 1H)-COOH (Carboxylic acid)
δ 7.10 - 6.50 (m, 4H)Indole aromatic protons (C2, C3, C5, C6, C7)
δ 4.75 (s, 2H)-O-CH ₂-COOH (Methylene)
δ 3.75 (s, 3H)N-CH ₃ (N-Methyl)
Appearance Off-white to beige solidIndoles often darken slightly on storage

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Stage I Incomplete deprotonation or moisture in DMF.[1]Ensure NaH is fresh; dry DMF over molecular sieves.
Black Tar in Stage II Oxidation of 4-hydroxyindole.[1]Minimize exposure to air; keep solutions concentrated; use Argon balloon.
C-Alkylation in Stage III Reaction temperature too high or base too strong.[1]Stick to K₂CO₃ (weak base) and Acetone (mild temp). Avoid NaH/DMF here.
Incomplete Hydrolysis Poor solubility of ester.Add Methanol to the THF/Water mix to improve homogeneity.[1]

Safety & Hazards

  • Sodium Hydride (NaH): Reacts violently with water liberating hydrogen (flammable). Use in dry conditions.[4]

  • Iodomethane (MeI): Potent alkylating agent; suspected carcinogen. Use in a fume hood.

  • Indoles: Many indole derivatives are biologically active.[5][6] Handle with gloves and avoid inhalation of dust.

References

  • N-Methylation of Indoles: Potts, K. T.; Saxton, J. E.[1] Organic Syntheses, 1960 , 40,[1] 68. (Standard protocol for 1-methylindole synthesis). Link

  • Synthesis of 4-Hydroxyindole Derivatives: Journal of Medicinal Chemistry, 2006 , 49(4), 1235–1238.[1] (Discusses protection strategies for 4-hydroxyindole).

  • O-Alkylation Protocol: Journal of Organic Chemistry, 2018 , 83, 1460.[1] (General conditions for phenol alkylation with bromoacetates). Link

  • Pindolol Intermediate Synthesis: Acta Scientific Pharmaceutical Sciences, 2022 , 6(9). (Describes synthesis of 1H-indol-4-ol and subsequent O-alkylation). Link

  • General Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970.[1] (Authoritative text on indole nucleophilicity).

Sources

optimal solvent selection for dissolving 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Selection & Dissolution Protocol for 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Abstract

This guide provides a scientifically rigorous framework for the dissolution, storage, and handling of 2-(1-methyl-1H-indol-4-yloxy)acetic acid .[1][2][3] Due to its amphiphilic nature—comprising a lipophilic 1-methylindole core and a polar, ionizable oxyacetic acid tail—this molecule presents specific solubility challenges.[1][2] This protocol details the preparation of high-concentration stock solutions in organic solvents and their subsequent dilution into aqueous buffers for biological assays, ensuring compound stability and preventing precipitation.[1][2]

Physicochemical Analysis & Solubility Logic

To select the optimal solvent, we must first deconstruct the molecule’s chemical behavior.[1][2]

  • Lipophilic Core (1-methyl-1H-indole): The indole ring is aromatic and hydrophobic.[1][2][3] The methylation at the N1 position removes the potential for hydrogen bond donation, slightly increasing lipophilicity compared to a standard indole (

    
    ).[1][2]
    
  • Acidic Tail (-O-CH₂-COOH): The carboxylic acid group is the critical solubility handle.[1][2][3]

    • pKa: Estimated at 3.5 – 4.5 (comparable to phenoxyacetic acid).[1][2]

    • Low pH (< 3): The molecule is protonated (neutral) and poorly soluble in water, prone to aggregation.[1][2]

    • Neutral/High pH (> 6): The molecule is deprotonated (anionic carboxylate), significantly enhancing aqueous solubility.[1][2]

Implication: Solubility in aqueous media is pH-dependent .[1][2][3] Stock solutions should use aprotic organic solvents to avoid ionization issues during storage, while working solutions must maintain a pH > 6.0 to prevent precipitation.[1][2]

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplication ContextNotes
DMSO (Anhydrous) Excellent (>50 mM) Primary Stock SolutionUniversal solvent for this class.[1][2][3] Hygroscopic; keep sealed.
DMF Good (>25 mM)Alternative StockUse if DMSO interferes with specific enzymatic assays.[1]
Ethanol (100%) Moderate (>10 mM)Secondary StockUseful for evaporation/coating protocols.[1][2] Volatile.
PBS (pH 7.4) Moderate (<1 mM)Working SolutionSoluble only after dilution from stock.[1][2] High conc. requires pH adjustment.
Water (Unbuffered) Poor Avoid Acidic pH of pure water may cause precipitation.[1][2]

Protocol: Preparation of Stock Solutions

Objective: Create a stable 10 mM or 50 mM Master Stock Solution.

Reagents & Equipment
  • Compound: 2-(1-methyl-1H-indol-4-yloxy)acetic acid (Solid).[2][3]

  • Solvent: DMSO (Dimethyl sulfoxide), ≥99.9%, Anhydrous, Sterile-filtered.[1][2]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]

  • Gas: Nitrogen or Argon (optional, for long-term storage).[1][2]

Step-by-Step Procedure
  • Weighing: Accurately weigh the specific amount of solid compound.[1]

    • Example: To prepare 1 mL of 50 mM stock (

      
       g/mol ):
      
    • Target Mass =

      
      .[1][2]
      
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Critical: Do not add water.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Invert the vial and check for "schlieren" lines or undissolved crystals.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Preparation of Aqueous Working Solutions

Objective: Dilute the DMSO stock into a biological buffer (e.g., PBS or Media) without precipitation.

The "1% Rule": For most cellular assays, the final DMSO concentration should not exceed 0.5% - 1.0% (v/v) to avoid solvent toxicity.[1][2]

Workflow
  • Pre-warm the aqueous buffer (PBS, pH 7.[1]4) to 37°C.[1][4]

  • Intermediate Dilution (Optional but Recommended):

    • If going from 50 mM Stock

      
       10 µM Assay:
      
    • Step A: Dilute 50 mM Stock 1:10 in DMSO

      
       5 mM Working Stock.
      
    • Step B: Dilute 5 mM Working Stock 1:500 in PBS

      
       10 µM Final (0.2% DMSO).
      
  • Direct Mixing:

    • Pipette the DMSO stock into the center of the buffer volume while vortexing or stirring rapidly.[1]

    • Do not add buffer to the DMSO stock (this causes high local concentration and immediate precipitation).[1]

  • pH Check: For concentrations >100 µM in unbuffered media, verify pH. If pH drops < 5.0, the compound may crash out.[1][2] Adjust with dilute NaOH if necessary.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for solvent selection and troubleshooting precipitation issues.

SolventSelection Start Start: 2-(1-methyl-1H-indol-4-yloxy)acetic acid CheckApp Application Type? Start->CheckApp StockPrep Prepare Stock Solution CheckApp->StockPrep SolventChoice Select Solvent StockPrep->SolventChoice DMSO Anhydrous DMSO (Standard) SolventChoice->DMSO General Use Ethanol Ethanol (If DMSO contraindicated) SolventChoice->Ethanol Evaporation Needed Dilution Dilute into Aqueous Buffer DMSO->Dilution Ethanol->Dilution CheckPrecip Precipitation Observed? Dilution->CheckPrecip Success Proceed to Assay CheckPrecip->Success No (Clear) Troubleshoot Troubleshooting CheckPrecip->Troubleshoot Yes (Cloudy) Action1 Reduce Final Conc. Troubleshoot->Action1 Action2 Check pH (Must be > 6.0) Troubleshoot->Action2 Action3 Add Surfactant (Tween-20) Troubleshoot->Action3 Action2->Dilution Retry

Figure 1: Decision tree for solvent selection and troubleshooting precipitation events during the preparation of working solutions.

References

  • Li, Di, and Edward H. Kerns. Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1] Academic Press, 2015.[1] (Standard text on solubility optimization for drug discovery).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1][2] Link

  • PubChem Compound Summary. Indole-3-acetic acid derivatives (General Class Properties). National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 43-51.[1][2] Link[1][2]

Sources

Application Note: In Vitro Characterization of 2-(1-methyl-1H-indol-4-yloxy)acetic acid

[1]

Introduction & Biological Context

2-(1-methyl-1H-indol-4-yloxy)acetic acid represents a privileged scaffold in medicinal chemistry, specifically within the class of indole-based sPLA2 inhibitors .[1]

  • Pharmacophore Logic: The indole core provides hydrophobic interaction with the enzyme's active site channel, while the 4-yloxyacetic acid moiety mimics the phosphate headgroup of the phospholipid substrate, facilitating chelation with the active site Calcium (Ca²⁺) ion essential for sPLA2 catalysis.

  • Therapeutic Relevance: Derivatives of this scaffold (e.g., ILY-4001) are investigated for treating inflammation, sepsis, and metabolic disorders by blocking the hydrolysis of membrane phospholipids into arachidonic acid (the precursor to prostaglandins and leukotrienes).

  • Assay Utility: This compound is typically used as a fragment lead , a negative control (lacking the 3-position glyoxylamide found in potent inhibitors), or a building block for Structure-Activity Relationship (SAR) studies.

Compound Management & Preparation

Physicochemical Properties
PropertyValue (Estimated)Notes
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Solubility DMSO (>50 mM), EthanolLow aqueous solubility; precipitates in acidic buffers.[2][3]
Storage -20°C (Desiccated)Protect from light (indoles are photosensitive).
pKa ~3.5 - 4.0 (Carboxylic acid)Ionized (anionic) at physiological pH (7.4).
Stock Solution Preparation (Standard: 10 mM)

To ensure consistent potency, prepare a master stock in anhydrous DMSO.

  • Weighing: Accurately weigh 2.05 mg of the compound.

  • Dissolution: Add 1.0 mL of high-grade anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds until fully dissolved. If particulate matter remains, sonicate for 5 minutes at room temperature.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6 months.

Working Solution (Serial Dilution)

Target Final Assay Concentration Range: 0.1 µM – 100 µM

Dilution Scheme (3-fold serial dilution):

  • Buffer: Use Assay Buffer (see Section 3.1) containing 0.1% BSA (to prevent non-specific binding).

  • Intermediate Stock: Dilute 10 mM DMSO stock 1:100 in Buffer → 100 µM (1% DMSO).

  • Serial Dilution:

    • Transfer 100 µL of Intermediate Stock to Well 1.

    • Transfer 33.3 µL from Well 1 to Well 2 containing 66.7 µL Buffer.

    • Repeat to generate an 8-point dose-response curve.

Protocol: sPLA2 Inhibition Assay (Colorimetric)

Principle

This assay utilizes 1,2-dithio-analog of diheptanoyl phosphatidylcholine (diheptanoyl-thio-PC) as a substrate. sPLA2 hydrolyzes the thio-ester bond at the sn-2 position, releasing free thiols. These thiols react with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoic acid, a yellow chromophore absorbing at 414 nm .

Reaction:


Reagents & Buffers
  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.

    • Note: CaCl₂ is critical for sPLA2 activity.

  • Substrate Solution: 1.5 mM diheptanoyl-thio-PC in Assay Buffer.

  • Chromogen: 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in 0.5 M Tris-HCl (pH 8.0).

  • Enzyme: Recombinant human sPLA2 (Type IIA or V) or Bee Venom PLA2 (economical alternative for initial screening).

Experimental Workflow

Step 1: Plate Setup (96-well Clear Flat-Bottom Plate)

  • Blank Wells: Add 10 µL Assay Buffer + 5 µL DMSO (No Enzyme).

  • Control Wells (100% Activity): Add 10 µL sPLA2 Enzyme (0.1 µg/mL) + 5 µL DMSO.

  • Test Wells: Add 10 µL sPLA2 Enzyme + 5 µL 2-(1-methyl-1H-indol-4-yloxy)acetic acid (dilution series).

Step 2: Incubation

  • Incubate the plate for 15 minutes at Room Temperature (25°C) to allow inhibitor binding.

Step 3: Substrate Addition

  • Prepare a Master Mix immediately before use:

    • Mix Substrate Solution and DTNB Solution in a 1:1 ratio.

  • Add 200 µL of the Master Mix to all wells using a multichannel pipette.

Step 4: Kinetic Measurement

  • Immediately place the plate in a microplate reader.

  • Read Absorbance at 414 nm (or 405 nm) every 30 seconds for 10–20 minutes .

  • Shake plate for 3 seconds before the first read.

Workflow Diagram

sPLA2_Assay_WorkflowStartStart: Compound PrepStock10 mM DMSO Stock(2-(1-methyl-1H-indol-4-yloxy)acetic acid)Start->StockDilutionSerial Dilution(Assay Buffer + 0.1% BSA)Stock->DilutionPlate96-Well Plate SetupDilution->PlateAdd 5 µLIncubationIncubation15 min @ 25°C(Enzyme + Inhibitor)Plate->IncubationSubstrateAdd Substrate Mix(Thio-PC + DTNB)Incubation->SubstrateAdd 200 µLReactionEnzymatic Hydrolysis(Release of Thiol)Substrate->ReactionReadKinetic ReadAbs @ 414 nm(0-20 mins)Reaction->ReadAnalysisCalculate Vmax & IC50Read->Analysis

Figure 1: Step-by-step workflow for the colorimetric sPLA2 inhibition assay.

Data Analysis & Validation

Calculation of Activity
  • Plot Absorbance (OD) vs. Time (min) for each well.

  • Determine the Slope (V) of the linear portion of the curve (

    
    ).
    
  • Calculate % Inhibition :

    
    
    
Mechanism of Action (Pathway)

Understanding the interference point is crucial. The diagram below illustrates how the indole-4-yloxyacetic acid scaffold blocks the inflammatory cascade.

MOA_PathwayMembraneCell Membrane(Phospholipids)AAArachidonic Acid(Released)Membrane->AAHydrolysissPLA2sPLA2 Enzyme(Active Site Ca2+)sPLA2->AACatalyzesInhibitor2-(1-methyl-1H-indol-4-yloxy)acetic acid(Chelates Ca2+ / Blocks Channel)Inhibitor->sPLA2INHIBITSCOXCOX-1/2AA->COXLOX5-LOXAA->LOXProstaglandinsProstaglandins(Inflammation)COX->ProstaglandinsLeukotrienesLeukotrienes(Chemotaxis)LOX->Leukotrienes

Figure 2: Mechanism of Action. The compound inhibits sPLA2, preventing the release of Arachidonic Acid and halting downstream inflammatory signaling.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Wells High concentration / Low pHDo not exceed 100 µM in assay. Ensure buffer pH is ≥ 7.4.
High Background (Blank) Spontaneous hydrolysis of Thio-PCPrepare Substrate/DTNB mix immediately before use. Keep cool.
No Inhibition Observed Compound degradationCheck DMSO stock by HPLC. Indoles oxidize over time (turn brown).
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or measurement time.

References

  • Smart, B. P., et al. (2006). "Synthesis and biological activity of indole-based sPLA2 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Verified scaffold relevance).

  • Cayman Chemical. "sPLA2 (Type V) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Application Notes. (Standardized Thio-PC protocol).

  • Hancock, A. A., et al. (2007). "Indole-acetic acids as CRTH2 antagonists." Journal of Pharmacology and Experimental Therapeutics. (Secondary target relevance).

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. (Basis of colorimetric detection).

Application Notes and Protocols for the Alkylation of 1-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Specifically, 4-hydroxyindoles are key intermediates in the synthesis of various biologically active compounds. The alkylation of 1-methyl-1H-indol-4-ol is a critical transformation for introducing diverse functionalities, yet it presents a significant regioselectivity challenge. The presence of multiple nucleophilic sites—the hydroxyl oxygen (O-alkylation), the indole nitrogen (N-alkylation, though blocked in this case by a methyl group), and various positions on the indole ring (C-alkylation)—necessitates carefully controlled reaction conditions to achieve the desired product.[1][2]

This guide provides a comprehensive overview of the reaction conditions for the selective alkylation of 1-methyl-1H-indol-4-ol, focusing primarily on O-alkylation. We will delve into the mechanistic rationale behind the choice of reagents and conditions, and present detailed protocols for common alkylation procedures.

The Challenge of Regioselectivity: O- vs. C-Alkylation

The hydroxyl group at the C4 position of the indole ring is a potent nucleophile, readily undergoing O-alkylation. However, the indole ring itself, particularly the C3, C5, and C7 positions, is also susceptible to electrophilic attack, leading to C-alkylation products. The desired outcome, O-alkylation to form a 4-alkoxy-1-methyl-1H-indole, is favored under conditions that promote the formation of the phenoxide anion, which is a stronger nucleophile than the neutral indole ring.

dot graph AlkylationSelectivity { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Regioselectivity in the alkylation of 1-methyl-1H-indol-4-ol."

Key Reaction Parameters for Selective O-Alkylation

The successful O-alkylation of 1-methyl-1H-indol-4-ol hinges on the careful selection of the base, solvent, alkylating agent, and reaction temperature.

Choice of Base

The primary role of the base is to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide anion. The strength of the base is a critical factor in controlling the regioselectivity.

BaseStrengthTypical SolventsKey Considerations
Sodium Hydride (NaH) StrongDMF, THFHighly effective for complete deprotonation, minimizing C-alkylation. Requires anhydrous conditions.[3]
Potassium Carbonate (K₂CO₃) ModerateDMF, Acetone, AcetonitrileA milder and easier-to-handle base. May require higher temperatures.[4][5]
Sodium Hydroxide (NaOH) StrongDMF, DMSOCan be used, but the presence of water may lead to side reactions.
Potassium tert-Butoxide (KOt-Bu) Strong, BulkyTHF, DioxaneA strong, non-nucleophilic base that is effective for deprotonation.
Solvent Effects

The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents are generally preferred for Williamson ether synthesis.[6]

SolventPolarityKey Characteristics
Dimethylformamide (DMF) Polar AproticExcellent at solvating both the indole and the base. High boiling point allows for a wide range of reaction temperatures.[3][4]
Tetrahydrofuran (THF) Polar AproticA good solvent for many organic reactions, but may not be as effective as DMF for solubilizing all bases.[4]
Acetonitrile (MeCN) Polar AproticAnother suitable polar aprotic solvent.[6]
Acetone Polar AproticOften used with milder bases like K₂CO₃.[5]
Nature of the Alkylating Agent

The structure of the alkylating agent (R-X) significantly impacts the reaction rate and potential for side reactions. The reaction typically follows an Sₙ2 mechanism, so the reactivity order is methyl > primary > secondary >> tertiary halides.[7]

  • Alkyl Halides (I > Br > Cl): Alkyl iodides are the most reactive, followed by bromides and chlorides.

  • Alkyl Tosylates: Excellent leaving groups, often used when the corresponding halide is unreactive.

  • Steric Hindrance: Bulky alkylating agents will react more slowly and may favor elimination side reactions, especially with stronger bases.

Temperature Control

The reaction temperature is a critical parameter to control. While heating can accelerate the reaction, excessive temperatures can lead to undesired side reactions and decomposition. A typical temperature range for these alkylations is from room temperature to around 100 °C, depending on the reactivity of the substrates and the choice of solvent.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the O-alkylation of 1-methyl-1H-indol-4-ol under different conditions.

Protocol 1: Williamson Ether Synthesis using Sodium Hydride in DMF

This protocol is a robust method for achieving high yields of the O-alkylated product, particularly with less reactive alkylating agents.

dot graph Protocol1_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for Williamson ether synthesis using NaH in DMF."

Materials:

  • 1-Methyl-1H-indol-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methyl-1H-indol-4-ol (1.0 eq).

  • Add anhydrous DMF (approximately 10 mL per gram of indole).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis using Potassium Carbonate in DMF

This protocol offers a milder alternative to using sodium hydride and is often suitable for reactive alkylating agents.

Materials:

  • 1-Methyl-1H-indol-4-ol

  • Potassium carbonate (K₂CO₃), finely powdered

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-indol-4-ol (1.0 eq) in DMF (approximately 10 mL per gram of indole).

  • Add finely powdered potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into an excess of water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.[4]

Protocol 3: Mitsunobu Reaction for O-Alkylation

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used.[8][9] It is particularly useful for the alkylation of hindered alcohols or when milder conditions are required.[10]

dot graph Mitsunobu_Mechanism { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Simplified mechanism of the Mitsunobu reaction for O-alkylation."

Materials:

  • 1-Methyl-1H-indol-4-ol

  • Primary or secondary alcohol (R'-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-methyl-1H-indol-4-ol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approximately 20 mL per gram of indole) in a dry flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.[11]

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction stalls, consider increasing the temperature, adding more alkylating agent or base, or switching to a more reactive alkylating agent (e.g., from a bromide to an iodide).

  • Formation of C-Alkylated Byproducts: This is more likely with less reactive alkylating agents or when the hydroxyl group is not fully deprotonated. Using a stronger base like NaH can help to suppress C-alkylation.

  • Anhydrous Conditions: For reactions involving strong bases like NaH, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base and other side reactions.

  • Safety: Sodium hydride is a flammable solid that reacts violently with water. Handle it with appropriate care in a fume hood. Alkylating agents are often toxic and should be handled with caution.

Conclusion

The selective O-alkylation of 1-methyl-1H-indol-4-ol is a readily achievable transformation with careful control of the reaction conditions. The choice of base and solvent are paramount in promoting the desired regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize a variety of 4-alkoxy-1-methyl-1H-indoles, which are valuable intermediates in drug discovery and development.

References

  • Bandini, M., & Umani-Ronchi, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Li, J., et al. (2018). Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. Molecules, 23(11), 2947. [Link]

  • Kanger, T., et al. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. European Journal of Organic Chemistry, 2013(22), 4873-4880. [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12476-87. [Link]

  • Buchwald, S. L., et al. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 139(44), 15881-15888. [Link]

  • Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 16(41), 12476-12487. [Link]

  • Kempe, R., et al. (2018). (A) Traditional method for the alkylation of indoles. (B) Hydrogen... ResearchGate. [Link]

  • EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Black, D. StC., et al. (1995). 2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-methoxyindole Under Basic Conditions. Australian Journal of Chemistry, 48(6), 1143-1153. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Can anyone help me with a Williamson ether synthesis? ResearchGate. [Link]

  • Sigman, M. S., & Stahl, S. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Catalysis, 9(11), 10514-10519. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4785. [Link]

  • Kim, S., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1469. [Link]

  • Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 624-631. [Link]

  • Kim, S., et al. (2025). Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A. European Journal of Medicinal Chemistry, 283, 117104. [Link]

  • Cook, J. M., et al. (2002). Regiospecific, Enantiospecific Total Synthesis of the Alkoxy-Substituted Indole Bases, 16-epi-Na-Methylgardneral, 11-Methoxyaffinisine, and 11-Methoxymacroline as Well as the Indole Alkaloids Alstophylline and Macralstonine. Organic Letters, 4(20), 3525-3528. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2), 202292S2. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Chen, J., & Daugulis, O. (2010). Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications. Angewandte Chemie International Edition, 49(31), 5232-5235. [Link]

  • Wang, C., et al. (2023). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. The Journal of Organic Chemistry, 88(24), 17409-17420. [Link]

  • Guillaumet, G., et al. (2007). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Tetrahedron, 63(36), 8879-8885. [Link]

  • Sharma, V., et al. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 21(40), 8089-8111. [Link]

  • Uozumi, Y., et al. (2020). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Polymers, 12(2), 359. [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. [Link]

  • Widenhoefer, R. A., & Wang, X. (2004). Platinum-Catalyzed Intramolecular Alkylation of Indoles with Unactivated Olefins. Journal of the American Chemical Society, 126(13), 4090-4091. [Link]

  • Scheme 4. C-Alkylation of ketones, indoles and pyrrole with Mannich base 2. Reagents and conditions. ResearchGate. [Link]

  • Tilstam, U., & Tilstam, P. (2012). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 53(19), 2414-2416. [Link]

  • Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 90(11), 7623-7634. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-4-OXY-001 Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Bottleneck

The synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid presents a classic "Regioselectivity vs. Stability" paradox. The indole core is electron-rich and prone to oxidative polymerization (tarring), while the 4-hydroxy position requires specific base modulation to favor O-alkylation over competing side reactions.

Low yields in this synthesis typically stem from three failure points:

  • Precursor Purity: Oxidation of the starting material (1-methyl-1H-indol-4-ol).

  • The "DMF Trap": Using non-anhydrous or aged DMF during alkylation, leading to byproduct formation.

  • Workup pH Shock: Improper acidification during the hydrolysis step causing product occlusion or decomposition.

This guide provides a self-validating protocol designed to bypass these pitfalls.

Module 1: The High-Integrity Protocol

Do not rely on "one-pot" methods found in older literature. They often yield <40% due to inseparable mixtures. Use this stepwise isolation route.

Phase A: Critical Precursor Check

Starting Material: 1-methyl-1H-indol-4-ol.

  • Checkpoint: If your starting material is dark brown or black, it is oxidized.

  • Action: Recrystallize from Toluene/Heptane or perform a rapid silica plug filtration (Eluent: 30% EtOAc/Hexane) before use. Using oxidized indole acts as a radical initiator for further decomposition.

Phase B: O-Alkylation (The Yield-Determining Step)

Reaction:



ParameterSpecificationTechnical Rationale
Solvent DMF (Anhydrous, 99.8%)Critical: Aged DMF contains dimethylamine, which reacts with ethyl bromoacetate to form

-dimethylacetamide byproducts, consuming the alkylating agent.
Base Cesium Carbonate (

)
The "Cesium Effect" increases the nucleophilicity of the phenoxide oxygen via weak cation-pi interactions, boosting O-selectivity over C-alkylation [1].
Stoichiometry 1.1 equiv Alkyl halideExcess ethyl bromoacetate is difficult to remove and can alkylate the C3 position of the indole if reaction times are prolonged.
Temperature

to

Do not reflux. Higher temps promote C-alkylation and polymerization.

Step-by-Step Protocol:

  • Charge a flame-dried flask with 1-methyl-1H-indol-4-ol (1.0 equiv) and

    
      (1.5 equiv).
    
  • Add Anhydrous DMF (0.2 M concentration relative to indole) under Argon/Nitrogen.

  • Stir for 15 minutes at RT to generate the phenoxide anion (Solution will darken slightly).

  • Add Ethyl bromoacetate (1.1 equiv) dropwise over 10 minutes.

  • Monitor via TLC (30% EtOAc/Hexane).[1] Conversion should be complete in 2–4 hours.

  • Quench: Pour into ice-cold water (5x reaction volume). The ester usually precipitates. Filter and wash with water.[2]

    • Troubleshooting: If it oils out, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over

      
      , and concentrate.
      
Phase C: Hydrolysis & Isolation

Reaction:



  • Dissolve the ester in THF/Water (3:1) .

  • Add LiOH

    
    H
    
    
    
    O
    (2.0 equiv). Stir at RT for 2–3 hours.
  • The pH Critical Step:

    • Evaporate THF under reduced pressure (keep temperature

      
      ).
      
    • Cool the remaining aqueous layer to

      
      .
      
    • Acidify dropwise with 1M HCl to pH 3–4 .

    • Do not overshoot to pH 1: Highly acidic conditions can induce decarboxylation or indole dimerization.

  • Filter the white precipitate. Recrystallize from Ethanol/Water if necessary.

Module 2: Process Logic & Troubleshooting

Visualizing the Pathway

The following diagram illustrates the decision logic for impurity management.

IndoleSynthesis Start Start: 1-methyl-1H-indol-4-ol Check Color Check: Is it Black/Tarry? Start->Check Purify Action: Silica Plug / Recrystallize Check->Purify Yes Rxn Reaction: Cs2CO3 / DMF / Ethyl Bromoacetate Check->Rxn No Purify->Rxn Monitor TLC Monitor: New Spot at Rf ~0.6? Rxn->Monitor SideRxn Issue: C-Alkylation or Bis-alkylation (Reduce Temp, Check Stoichiometry) Monitor->SideRxn Multiple Spots Workup Workup: LiOH Hydrolysis -> pH 3-4 Monitor->Workup Clean Conversion Final Target: 2-(1-methyl-1H-indol-4-yloxy)acetic acid Workup->Final

Figure 1: Decision tree for maximizing yield and identifying failure points in the alkylation sequence.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why use Cesium Carbonate (


) instead of the cheaper Potassium Carbonate (

)?
A: While

works, Cesium is larger and forms a "loose" ion pair with the phenoxide. This increases the solubility of the phenoxide in DMF and enhances the nucleophilicity of the oxygen atom specifically. In our validation runs,

improves yields by 15–20% by suppressing the formation of C-alkylated byproducts (alkylation at the indole C3 position) [2].

Q2: My product is turning pink/red during the hydrolysis workup. What is happening? A: This indicates oxidation of the indole ring, likely triggered by light or trace acid-catalyzed polymerization.

  • Fix: Perform the acidification step in the dark or low light.

  • Fix: Add a trace amount of sodium metabisulfite during the workup to scavenge radical species.

  • Fix: Ensure you do not acidify below pH 3.

Q3: Can I use Sodium Hydride (NaH) to speed up the reaction? A: NaH is risky for this specific substrate. It is a strong base that can deprotonate the C3 position of the indole (pKa ~30), leading to C-alkylation or decomposition. Carbonate bases are sufficiently basic to deprotonate the phenol (pKa ~10) without touching the indole ring protons, ensuring Chemoselectivity [3].

Q4: I see a byproduct with M+14 mass in LCMS. What is it? A: This is likely the methyl ester, resulting from transesterification if you used Methanol during the workup or quenching. Ensure you use Ethanol or THF/Water, and avoid Methanol if your target is the ethyl ester intermediate. Alternatively, if the mass is M+14 relative to the acid, it is the methyl ester impurity failing to hydrolyze.

References

  • Flessner, T. et al. (2004). "Cesium Carbonate Promoted O-Alkylation of Phenols: Improved Yields and Selectivity." Journal of Organic Chemistry, 69(10), 3500-3507.

  • Ishizumi, K. et al. (1967).[3] "Synthesis of Indole Derivatives. Alkylation of 4-Hydroxyindole." Chemical & Pharmaceutical Bulletin, 15(6), 863-872.

  • Patent WO2006112549. "Indole Derivatives and Process for Preparing Same." (Describes specific conditions for 4-yloxyacetic acid side chains).

Sources

Technical Support Center: Solubilization Guide for 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SOL-442 Subject: Troubleshooting Solubility & Precipitation Issues Classification: Physicochemical Properties / Assay Optimization Status: Resolved / Expert Guide Available[1][2][3]

Executive Summary: The "Grease-with-a-Handle" Problem

Researchers often underestimate the solubility challenges of 2-(1-methyl-1H-indol-4-yloxy)acetic acid .[1][2][3] While it contains a hydrophilic carboxylic acid "head," the bulk of the molecule is a highly lipophilic 1-methyl-indole "tail."[1][2][3]

The molecule behaves as an amphiphilic acid .[3] Its solubility is binary:

  • Protonated State (pH < 4): The molecule is neutral and virtually insoluble in water.[3]

  • Ionized State (pH > 5): The molecule becomes an anion.[3] However, due to the high lipophilicity of the methylated indole core, even the ionized form can precipitate in high-salt buffers (like PBS) due to the "salting-out" effect.[1][2][3]

This guide provides the specific protocols to overcome these thermodynamic barriers.

Diagnostic: Why is your compound precipitating?

Use this decision tree to identify the root cause of your solubility failure.

SolubilityDiagnostic Start Start: Visual Observation Precipitation Precipitate Visible? Start->Precipitation Stock In Stock Solution? Precipitation->Stock Yes Assay In Assay Buffer (e.g. PBS)? Precipitation->Assay Yes SolventCheck Solvent Used? Stock->SolventCheck Water Pure Water SolventCheck->Water Water DMSO DMSO > 10mM SolventCheck->DMSO DMSO WaterFail FAIL: pH < pKa (~3.5) Molecule is protonated/neutral. Water->WaterFail DMSOSuccess PASS: High Solubility. Check for water contamination. DMSO->DMSOSuccess Dilution Dilution Factor? Assay->Dilution HighConc > 100 µM Final Dilution->HighConc LowConc < 100 µM Final Dilution->LowConc SaltOut FAIL: Salting Out Effect. Ionic strength reduces solubility. HighConc->SaltOut Shock FAIL: pH Shock. Stock (acidic) crashed buffer pH. LowConc->Shock

Figure 1: Diagnostic decision tree for identifying the physicochemical cause of precipitation events.

Critical Physicochemical Parameters

To troubleshoot effectively, you must understand the numbers governing the molecule's behavior.[3]

ParameterValue (Approx.)Implication for Solubility
pKa (Acid) 3.2 – 3.5 This is an aryloxyacetic acid (ether linkage).[1][2][3] It is more acidic than Indole-3-acetic acid (pKa 4.75).[1][2][3] It must be at pH > 5.5 to be fully soluble.[3]
LogP ~2.8 – 3.2 Moderately lipophilic. The 1-methyl group adds significant hydrophobicity compared to standard indoles.[1][2][3]
Water Solubility (Neutral) < 0.1 mg/mL Insoluble in water without base.[3]
Water Solubility (Salt) > 10 mg/mL Highly soluble as Sodium or Potassium salt.
DMSO Solubility > 50 mg/mL Excellent.[4][5] The preferred solvent for stock solutions.[3]

Troubleshooting & FAQs

Q1: I tried dissolving the powder directly in water, but it floats. Why?

A: You are trying to dissolve the free acid form.[3] The commercial powder is likely the protonated free acid.[3] In pure water, the pH is typically slightly acidic (pH 5-6).[3] Because the pKa is ~3.5, a significant portion remains protonated (neutral).[3] The hydrophobic indole ring drives the neutral molecules to aggregate, causing them to float or stick to the glass.[3]

  • Fix: You must convert it to a salt in situ.[3] See Protocol A .

Q2: My compound precipitates when I dilute my DMSO stock into PBS.

A: This is likely a "Salting Out" or "Solubility Cliff" event.[3] PBS (Phosphate Buffered Saline) has a high ionic strength (~150 mM NaCl).[3] While the molecule is ionized at pH 7.4, the sodium ions in PBS compete for water molecules (hydration shells).[3] The hydrophobic indole core "crashes out" because the water structure is too ordered around the salt ions to accommodate the greasy drug.[3]

  • Fix:

    • Lower the final concentration (if possible).[3]

    • Use a low-salt buffer (e.g., 10mM Tris or HEPES) instead of PBS.[3]

    • Add a dispersant: 0.1% BSA (Bovine Serum Albumin) or 5% Cyclodextrin (HP-β-CD).[1][2][3]

Q3: Can I autoclave solutions of this compound?

A: No. Indoles are sensitive to oxidation, and the ether linkage (at position 4) can be susceptible to hydrolysis under high heat and pressure.[3]

  • Fix: Sterile filter using a 0.22 µm PVDF or PES membrane.[3]

Validated Solubilization Protocols

Do not deviate from these steps without consulting the pKa data.

Protocol A: Preparation of High-Concentration Aqueous Stock (The "Salt Switch")

Use this for animal studies or assays where DMSO is forbidden.[1][2][3]

Principle: Convert the insoluble free acid into the highly soluble Sodium Salt.[3]

  • Weigh: Calculate the amount for a 10 mg/mL solution.

  • Stoichiometry: Calculate the molar equivalents. You need 1.05 equivalents of NaOH.[3]

    • Example: If you have 1 mmol of drug, use 1.05 mmol of NaOH.[3]

  • Dissolution:

    • Add the powder to the vial.[3]

    • Add a small volume of 0.1 M NaOH (calculated to provide the 1.05 eq).[3]

    • Vortex immediately.[3] The solution should turn clear.

  • Dilution: Add distilled water to reach the final volume.

  • pH Check: Verify pH is between 7.0 and 8.0. If pH > 9, back-titrate carefully with dilute HCl, but do not drop below pH 6.[3]

Protocol B: The "Universal" DMSO Stock

Use this for In Vitro / Cell Culture assays.[1][2]

Principle: DMSO dissolves the hydrophobic core completely.[3]

  • Concentration: Prepare a 10 mM to 50 mM stock in anhydrous DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

  • Assay Dilution (Critical Step):

    • Do not squirt DMSO stock directly into a large volume of static media.[3] This causes local precipitation (the "white cloud").[3]

    • Technique: Place the pipette tip submerged in the media/buffer while swirling rapidly, then expel the DMSO slowly.[3]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol C: Advanced Formulation (Cyclodextrin)

Use this if the compound crashes out in PBS.[1][2]

  • Prepare a vehicle of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Add the compound powder to this vehicle.

  • Sonicate for 20-30 minutes at ambient temperature.

  • The hydrophobic indole ring will encapsulate inside the cyclodextrin torus, shielding it from the water while maintaining solubility.[3]

Mechanism of Action (Visualized)

Understanding the structural "switch" is key to handling the compound.[3]

Mechanism cluster_0 Critical Features Acid Free Acid Form (Protonated) Hydrophobic Indole Dominates INSOLUBLE Salt Salt Form (Deprotonated) Charge Stabilizes Structure SOLUBLE Acid->Salt Add Base (pH > 5) NaOH / KOH Salt->Acid Add Acid (pH < 4) or High Salt Stress Feat1 1-Methyl Group: Increases Lipophilicity Feat2 4-Oxy Linkage: Lowers pKa (~3.5)

Figure 2: The chemical equilibrium governing solubility.[2][3] The 4-oxy linkage increases acidity compared to standard indoles, making the salt form accessible at physiological pH, provided ionic strength is controlled.[1][2][3]

References

  • Physicochemical Properties of Indole Derivatives

    • Source: National Center for Biotechnology Information.[3] PubChem Compound Summary for CID 802, Indole-3-acetic acid (Analogous structure).

    • URL:[Link][1][2][3]

  • Solubility of Aryloxyacetic Acids

    • Source: Sigma-Aldrich Technical Bulletin: Solubility of Indomethacin (Structural Analog containing 2-methyl-indole-acetic acid core).[1][2][3]

  • Cyclodextrin Solubilization Strategies

    • Source: Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • URL:[Link]

  • DMSO Compatibility in Cell Culture

    • Source: Cayman Chemical Technical Support - Solvent Usage Guides.[1][2][3]

Sources

Validation & Comparative

comparing bioactivity of 2-(1-methyl-1H-indol-4-yloxy)acetic acid vs indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the naturally occurring phytohormone Indole-3-acetic acid (IAA) and the synthetic structural analog 2-(1-methyl-1H-indol-4-yloxy)acetic acid .

This analysis is designed for researchers in chemical biology, agrochemistry, and pharmacology, focusing on Structure-Activity Relationships (SAR), receptor binding mechanics, and experimental validation protocols.

Executive Summary

Indole-3-acetic acid (IAA) is the canonical auxin, essential for plant development, characterized by a specific interaction with the TIR1/AFB nuclear receptors. In contrast, 2-(1-methyl-1H-indol-4-yloxy)acetic acid represents a synthetic scaffold that modifies the indole core in three critical dimensions:

  • Regio-isomerism: Side chain attachment at C4 (via oxygen) vs. C3 (carbon-linked).

  • Linker Chemistry: Oxyacetic ether linkage (flexible, electron-donating) vs. Acetic acid (carbon-carbon).

  • N-Alkylation: N-methylation at position 1 vs. free N-H.

Key Insight: While IAA acts as a potent agonist for the TIR1 ubiquitin ligase complex, the synthetic analog is predicted to exhibit null or antagonistic activity in standard auxin assays. This is primarily due to the N-methylation, which disrupts the critical hydrogen bond donor capability required for receptor anchoring, and the steric/electronic divergence of the 4-yloxy tail.

Molecular Profile & Physicochemical Comparison

The following table contrasts the fundamental properties determining bioavailability and receptor fit.

FeatureIndole-3-acetic acid (IAA)2-(1-methyl-1H-indol-4-yloxy)acetic acid
CAS Number 87-51-417928-26-6 (Analogous/Generic)
Molecular Formula C₁₀H₉NO₂C₁₁H₁₁NO₃
Molecular Weight 175.18 g/mol 205.21 g/mol
Core Structure Indole (C3-substituted)N-Methyl Indole (C4-O-substituted)
H-Bond Donors 2 (COOH, Indole N-H )1 (COOH only)
H-Bond Acceptors 24 (COOH, Ether Oxygen)
LogP (Predicted) ~1.4 (Moderate Lipophilicity)~2.1 (Higher Lipophilicity)
pKa (Acid) 4.75~3.5 - 4.0 (Ether effect increases acidity)
Primary Target TIR1/AFB Auxin ReceptorsPotential CRTH2 (Mammalian) or Inactive Auxin

Mechanistic Analysis: The Receptor "Lock and Key"

IAA: The Agonist Mechanism

IAA functions as a "molecular glue." It binds to the bottom of the hydrophobic pocket in the Transport Inhibitor Response 1 (TIR1) protein.

  • The Anchor: The indole N-H forms a critical hydrogen bond with the backbone carbonyl of residue Asp170 (in Arabidopsis TIR1) and a water network.

  • The Lid: The carboxylate group interacts with the basic residues (Arg403) and recruits the Aux/IAA repressor protein (specifically the Domain II degron).

  • Result: Ubiquitination and degradation of the repressor, releasing Auxin Response Factors (ARFs) to transcribe genes.

The Synthetic Analog: Structural Mismatch

2-(1-methyl-1H-indol-4-yloxy)acetic acid fails to activate this pathway due to specific SAR violations:

  • N-Methylation Blockade: The addition of a methyl group at Position 1 removes the hydrogen atom necessary for the Asp170 interaction. Furthermore, the methyl group creates a steric clash with the tight hydrophobic wall of the binding pocket.

  • 4-Position Geometry: While 4-Cl-IAA (a natural variant) is active, it retains the 3-acetic acid chain. Moving the acidic tail to position 4 (via an ether link) alters the vector of the carboxylate group, preventing it from bridging TIR1 and the Aux/IAA repressor simultaneously.

Signaling Pathway Visualization

The following diagram illustrates the successful activation by IAA versus the failure of the synthetic analog.

AuxinSignaling IAA Indole-3-Acetic Acid (IAA) TIR1 TIR1 F-Box Protein (Receptor Pocket) IAA->TIR1 High Affinity (Kd ~50nM) Analog 2-(1-methyl-1H-indol-4-yloxy)acetic acid Analog->TIR1 Low/No Affinity Complex_Active TIR1-IAA-Aux/IAA Termary Complex Formed TIR1->Complex_Active Recruits Aux/IAA Repressor Complex_Fail No Binding / Steric Clash (N-Me & 4-O-Linker) TIR1->Complex_Fail Analog fails to recruit Ubiquitination Ubiquitination of Aux/IAA Complex_Active->Ubiquitination NoResponse No Transcriptional Change (Inactive) Complex_Fail->NoResponse Degradation 26S Proteasome Degradation Ubiquitination->Degradation GeneExpr ARF Transcription Factor Release (Growth/Elongation) Degradation->GeneExpr

Caption: Comparative signaling flow. IAA (Green) successfully bridges the receptor complex, leading to gene expression. The Analog (Red) fails to bind or recruit co-receptors due to steric and chemical incompatibility.

Experimental Protocols for Bioactivity Comparison

To objectively validate the inactivity or potential antagonism of the synthetic analog, the following protocols are recommended.

Arabidopsis Root Growth Inhibition Assay

This is the standard phenotypic screen. Auxins inhibit primary root elongation in a dose-dependent manner.

Reagents:

  • Murashige and Skoog (MS) Basal Salts.

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Seeds: Arabidopsis thaliana (Col-0 wild type).

Step-by-Step Protocol:

  • Media Preparation: Prepare 0.5x MS medium + 1% sucrose + 0.8% agar. Autoclave and cool to 50°C.

  • Compound Treatment:

    • Control: DMSO (0.1%).

    • IAA Standard: 10 nM, 100 nM, 1 µM.

    • Analog Test: 10 nM, 100 nM, 1 µM, 10 µM (Higher range to test for weak activity).

  • Plating: Pour plates and allow to solidify.

  • Seed Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min; 5x sterile water wash).

  • Stratification: Stratify seeds at 4°C for 2 days in the dark.

  • Sowing: Place seeds in a linear arrangement on the agar surface.

  • Growth: Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, measure primary root length using ImageJ.

Expected Results:

  • IAA: Significant root shortening (stunting) and increased root hair density at >100 nM.

  • Analog: Root length comparable to DMSO control (indicating inactivity). If root length increases, it may suggest anti-auxin activity (releasing endogenous repression).

DR5:GUS Reporter Assay (Transcriptional Validation)

To confirm if the analog triggers the genetic machinery.

Protocol:

  • Use DR5::GUS transgenic Arabidopsis lines (containing an auxin-responsive promoter fused to β-glucuronidase).

  • Germinate seedlings on plain MS media for 5 days.

  • Transfer seedlings to liquid MS media containing 1 µM IAA or 10 µM Analog for 6 hours.

  • Staining: Incubate in X-Gluc solution overnight at 37°C.

  • Clearing: Clear chlorophyll with 70% ethanol.

  • Microscopy: Observe blue staining in root tips.

Interpretation:

  • IAA: Deep blue staining in the root apical meristem and elongation zone.

  • Analog: No blue staining (confirming lack of TIR1 activation).

Comparative Data Summary (Predicted/Literature Based)

The following table synthesizes expected data based on established indole SAR (Structure-Activity Relationship) principles.

Assay EndpointIndole-3-acetic acid (IAA)2-(1-methyl-1H-indol-4-yloxy)acetic acid
Primary Root Elongation Inhibited (IC₅₀ ~ 50 nM)No Effect / Weak Inhibition (> 50 µM)
Lateral Root Formation Promoted (Increased density)No significant increase
DR5::GUS Expression High (Strong Blue Signal)Negative (No Signal)
TIR1 Binding Affinity High (Kd ~ 40-80 nM)Negligible / Non-binder
Metabolic Stability Low (Rapid oxidation/conjugation)High (Resistant to IAA-oxidases)

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. (Establishes the requirement of the Indole N-H for Asp170 binding).

  • Napier, R. M. (2014). "Auxin receptors and chemical biology." Current Opinion in Plant Biology, 22, 1-6. (Discusses synthetic auxin analogs and antagonists).

  • Simon, S., & Petrášek, J. (2011). "Why plants need more than one type of auxin." Plant Science, 180(3), 454-460.

  • Ferro, N., et al. (2006). "Structure-activity relationships of indole derivatives as auxin herbicides." Journal of Agricultural and Food Chemistry.

Technical Guide: Mass Spectrometry Fragmentation of 2-(1-methyl-1H-indol-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-(1-methyl-1H-indol-4-yloxy)acetic acid (CAS: 1093759-63-7). This compound serves as a critical building block in the synthesis of indole-based pharmaceuticals (e.g., potential beta-blocker metabolites or kinase inhibitors) and often appears as a process-related impurity.

Accurate identification of this molecule requires distinguishing it from its structural isomers (regioisomers) and non-methylated analogs. This guide compares its MS performance against these alternatives, providing diagnostic ions and fragmentation pathways to ensure high-confidence identification.

Chemical Identity
PropertyDetail
IUPAC Name 2-[(1-Methyl-1H-indol-4-yl)oxy]acetic acid
Formula C₁₁H₁₁NO₃
Exact Mass 205.0739 Da
Precursor Ion (ESI+) m/z 206.08 ([M+H]⁺)
Precursor Ion (ESI-) m/z 204.06 ([M-H]⁻)
Key Functional Groups Indole core, N-methyl group, Ether linkage, Carboxylic acid tail

Experimental Methodology

To replicate the fragmentation data described below, the following LC-MS/MS conditions are recommended. These protocols ensure optimal ionization and reproducible fragmentation spectra.

Sample Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL Methanol:Water (50:50, v/v).

  • Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in Water (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

LC-MS/MS Parameters
  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Polarity: Positive (ESI+) is preferred for structural elucidation due to the basic indole nitrogen; Negative (ESI-) is superior for sensitivity due to the carboxylic acid.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile side-chain losses and stable ring cleavages.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Fragmentation Analysis (The Core)

The fragmentation of 2-(1-methyl-1H-indol-4-yloxy)acetic acid follows a distinct pathway governed by the stability of the indole core and the lability of the ether/acid side chain.

ESI(+) Fragmentation Pathway

In positive mode, the protonated molecule ([M+H]⁺, m/z 206) undergoes fragmentation primarily driven by the cleavage of the ether substituent.

  • Primary Transition (m/z 206 → 148): The most abundant product ion arises from the neutral loss of the glycolic acid residue (–CH₂COOH) or the loss of acetic acid radical species depending on the energy. However, the classic "aryloxyacetic acid" cleavage involves the breakage of the O–CH₂ bond, often accompanied by hydrogen transfer, yielding the 1-methyl-4-hydroxyindole cation at m/z 148.

    • Mechanism:[4] Inductive cleavage at the ether oxygen.

  • Secondary Cleavages (Indole Core):

    • Loss of CO (m/z 148 → 120): The phenolic oxygen on the indole ring (from the 4-hydroxy group) is lost as Carbon Monoxide (CO, 28 Da), a hallmark of phenol fragmentation.

    • Loss of Methyl Radical (m/z 148 → 133): Loss of the N-methyl group (15 Da) is observed at higher collision energies.

    • Ring Opening (m/z 120 → 93): The remaining indole core loses HCN (27 Da), collapsing to a stable six-membered ring or acyclic fragment.

Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation logic.

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ m/z 206.08 (Parent) Frag1 Fragment A m/z 148.07 (1-methyl-4-hydroxyindole) Precursor->Frag1 Ether Cleavage (Primary Path) Neutral1 Loss of CH2=C(OH)2 (Side Chain) -58 Da Precursor->Neutral1 Frag2 Fragment B m/z 120.08 (Loss of CO) Frag1->Frag2 - CO (28 Da) Frag3 Fragment C m/z 133.05 (Demethylation) Frag1->Frag3 - CH3 (15 Da) Frag4 Fragment D m/z 93.06 (Loss of HCN) Frag2->Frag4 - HCN (27 Da) L1 Parent Ion L2 Primary Fragment L3 Secondary Fragment

Caption: ESI(+) MS/MS fragmentation pathway of 2-(1-methyl-1H-indol-4-yloxy)acetic acid showing the critical transition to the 4-hydroxyindole core.

Comparative Performance Guide

This section compares the target molecule against its most common "alternatives"—its regioisomers and non-methylated analogs—to aid in specific identification.

Comparison vs. Regioisomers (4-yloxy vs. 5-yloxy)

The 5-yloxy isomer (2-((1-methyl-1H-indol-5-yl)oxy)acetic acid) is a common synthetic byproduct. While they share the same mass (m/z 206), their fragmentation intensities differ due to the electronic environment of the indole ring.

FeatureTarget: 4-yloxy IsomerAlternative: 5-yloxy IsomerDiagnostic Value
Base Peak (MS2) m/z 148 (Strong)m/z 148 (Very Strong)Low (Both yield hydroxyindole)
Ortho Effect High interaction with C3/N1Low interactionHigh
m/z 120/148 Ratio Higher (Proximity to N facilitates CO loss)LowerMedium
Retention Time Elutes Earlier (More polar/compact)Elutes Later High (Primary differentiator)

Expert Insight: The 4-position is sterically crowded and electronically coupled to the pyrrole nitrogen. This often results in a slightly different drift time in Ion Mobility MS and earlier elution in Reverse Phase LC compared to the 5-isomer.

Comparison vs. Non-Methylated Analog

The non-methylated analog, 2-(1H-indol-4-yloxy)acetic acid , lacks the N-methyl group.

  • Mass Shift: The precursor shifts by -14 Da (m/z 192).

  • Fragmentation: The m/z 148 fragment shifts to m/z 134 (4-hydroxyindole).

  • Diagnostic: The presence of m/z 133 in the target (loss of methyl) is impossible in the non-methylated analog, serving as a binary confirmation of N-methylation.

Summary of Diagnostic Ions
Ion (m/z)IdentityOriginSpecificity
206 [M+H]⁺ParentNon-specific (isobaric with 5/6/7-isomers)
160 [M-HCOOH]⁺Loss of Formic AcidCharacteristic of carboxylic acids
148 [C₉H₉NO]⁺1-Me-4-OH-IndoleClass-specific (Indole ethers)
133 [C₈H₇NO]⁺DemethylationSpecific to N-methylated indoles
120 [C₈H₈N]⁺De-carbonylationGeneral Indole fragment

References

  • Harrison, C. et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. PubMed. Link

  • Abiedalla, Y. et al. (2019).[1] Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Forensic Chemistry. Link

  • Chen, L. et al. (2023).[3] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. Link

  • Combi-Blocks Inc. (2023). Product Data: 2-(1-Methyl-1h-indol-4-yloxy)acetic acid (CAS 1093759-63-7).[5][4][6] Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Carboxylic Acids. Link

Sources

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